2-Bromo-4-chlorophenyl acetate
Description
BenchChem offers high-quality 2-Bromo-4-chlorophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chlorophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243575 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98434-18-5 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate (CAS Number: 98434-18-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester of significant interest as a chemical intermediate in organic synthesis. Its structure, featuring a phenyl ring substituted with bromine and chlorine atoms, as well as an acetate functional group, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the preparation of valuable pharmaceutical building blocks.
Chemical Identity and Properties
While specific experimental data for 2-Bromo-4-chlorophenyl acetate is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₆BrClO₂ | Calculation |
| Molecular Weight | 249.49 g/mol | Calculation |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with similar phenyl acetates |
| Boiling Point | Predicted to be high, likely >250 °C | Analogy with substituted phenyl acetates |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water | General solubility of aryl esters |
Synthesis of 2-Bromo-4-chlorophenyl acetate
The synthesis of 2-Bromo-4-chlorophenyl acetate can be readily achieved through the esterification of 2-bromo-4-chlorophenol. This reaction involves the acetylation of the phenolic hydroxyl group. A standard and efficient method for this transformation is the reaction of the phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
Synthesis of the Precursor: 2-Bromo-4-chlorophenol
The starting material, 2-bromo-4-chlorophenol, can be synthesized via the electrophilic bromination of 4-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination occurs selectively at one of the ortho positions.[1]
Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol [1][2]
-
Materials: 4-chlorophenol, Bromine (Br₂), Acetic Acid, Sodium Acetate.
-
Procedure:
-
In a fume hood, dissolve 4-chlorophenol (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-4-chlorophenol.
-
Acetylation of 2-Bromo-4-chlorophenol
The acetylation of the synthesized 2-bromo-4-chlorophenol yields the target compound, 2-Bromo-4-chlorophenyl acetate. The use of pyridine as a base is common in such reactions as it also acts as a nucleophilic catalyst.[3][4]
Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenyl acetate
-
Materials: 2-bromo-4-chlorophenol, Acetyl chloride (or Acetic Anhydride), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
In a fume hood, dissolve 2-bromo-4-chlorophenol (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chlorophenyl acetate.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of 2-Bromo-4-chlorophenyl acetate
An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Halogenated Aromatic Ester
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic compound featuring a phenyl ring substituted with bromine and chlorine atoms, and an acetate ester functional group. Its structural complexity and the presence of multiple reactive sites make it a compound of significant interest in synthetic organic chemistry. As an intermediate, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the bromo, chloro, and ester groups allows for a variety of chemical transformations, including nucleophilic substitution, hydrolysis, and cross-coupling reactions.
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-4-chlorophenyl acetate. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule for application in their work. We will delve into its structural characterization, synthesis protocols, reactivity profile, and safety considerations, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Identification
The foundational step in understanding any chemical compound is to define its structure and key identifiers.
Chemical Structure
The molecule consists of a benzene ring substituted at position 1 with an acetate group, at position 2 with a bromine atom, and at position 4 with a chlorine atom.
Caption: 2D structure of 2-Bromo-4-chlorophenyl acetate.
Nomenclature and Identifiers
A systematic approach to naming and indexing is critical for unambiguous identification in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | (2-bromo-4-chlorophenyl) acetate | IUPAC Nomenclature |
| CAS Number | 98434-18-5 | Chemical Abstracts Service[1][2][3] |
| Molecular Formula | C₈H₆BrClO₂ | [2][3] |
| Molecular Weight | 249.49 g/mol | [2] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)Br | |
| InChI Key | FQORBLGHZBFJMX-UHFFFAOYSA-N |
Physical and Chemical Properties
The physicochemical properties dictate the compound's behavior in various environments and are essential for designing experiments, purification methods, and formulation strategies.
| Property | Value | Notes |
| Exact Mass | 247.924 g/mol | [2] |
| Appearance | Solid / Oil | Dependent on purity. |
| Boiling Point | Not available | Data for the parent (2-bromo-4-chlorophenyl)acetic acid is 347.7±27.0 °C (Predicted). Ester boiling points are typically lower than the corresponding carboxylic acid. |
| Melting Point | Not available | Data for the parent (2-bromo-4-chlorophenyl)acetic acid is 129-131 °C. |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, DMF, ethyl acetate, and acetonitrile. | [4][5] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| XLogP3 | 2.8 | [2] |
Spectroscopic Profile: The Structural Fingerprint
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. A proficient understanding of its spectral data is paramount for confirming its identity and purity during synthesis and analysis.[6][7][8]
¹H NMR Spectroscopy (Predicted)
Proton NMR reveals the electronic environment of hydrogen atoms. For 2-Bromo-4-chlorophenyl acetate, three distinct signals are expected in the aromatic region, and one singlet in the aliphatic region for the acetyl methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | Ar-H (H3) | This proton is ortho to the bromine atom and meta to the chlorine, experiencing significant deshielding. |
| ~7.4-7.6 | dd | 1H | Ar-H (H5) | This proton is ortho to the chlorine atom and meta to the bromine and acetate groups. |
| ~7.1-7.3 | d | 1H | Ar-H (H6) | This proton is ortho to the acetate group, which is less deshielding than the halogens. |
| ~2.3 | s | 3H | -OCOCH₃ | The methyl protons of the acetate group appear as a characteristic singlet in the aliphatic region.[9][10] |
¹³C NMR Spectroscopy (Predicted)
Carbon NMR provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-170 | C=O | Carbonyl carbon of the ester. |
| ~148-150 | C1-O | Aromatic carbon attached to the ester oxygen. |
| ~115-117 | C2-Br | Aromatic carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |
| ~130-132 | C3 | Aromatic C-H. |
| ~133-135 | C4-Cl | Aromatic carbon attached to chlorine. |
| ~128-130 | C5 | Aromatic C-H. |
| ~122-124 | C6 | Aromatic C-H. |
| ~20-22 | -OOCCH₃ | Methyl carbon of the acetate group. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1760-1775 | C=O stretch | Aromatic Ester (Carbonyl) |
| ~1550-1600 | C=C stretch | Aromatic Ring |
| ~1200-1250 | C-O stretch | Ester (asymmetric) |
| ~1000-1100 | C-O stretch | Ester (symmetric) |
| ~800-900 | C-H bend | Out-of-plane bending for substituted benzene |
| ~700-800 | C-Cl stretch | Aryl Chloride |
| ~600-700 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns. A key feature would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is definitive for a compound containing one Br and one Cl atom.
Synthesis and Reactivity
Synthetic Protocol: Acetylation of 2-Bromo-4-chlorophenol
The most direct synthesis route is the esterification of the precursor phenol. This reaction is a standard procedure in organic synthesis, valued for its high yield and reliability.
Causality: The phenolic hydroxyl group is nucleophilic and readily attacks the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride. A mild base, such as pyridine or triethylamine, is used to neutralize the HCl or acetic acid byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of 2-Bromo-4-chlorophenyl acetate.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-chlorophenol (1.0 eq).
-
Dissolution: Dissolve the phenol in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with acetyl chloride.
-
Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the stirred solution.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the mixture. The dropwise addition prevents a rapid temperature increase.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Bromo-4-chlorophenyl acetate.
Chemical Reactivity
-
Ester Hydrolysis: The acetate group can be readily hydrolyzed back to the parent phenol (2-bromo-4-chlorophenol) under acidic or basic conditions. This property makes it a useful protecting group for the phenol.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the bromine-substituted position, making it a powerful tool for building molecular complexity.
-
Aromatic Substitution: The existing substituents (-Br, -Cl, -OCOCH₃) are deactivating and ortho-, para-directing. However, the high degree of substitution makes further electrophilic aromatic substitution challenging.
Applications in Research and Development
Halogenated compounds are prevalent in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[11][12]
-
Pharmaceutical Intermediate: 2-Bromo-4-chlorophenyl acetate and its parent phenol are valuable intermediates in the synthesis of novel drug candidates. The ability to selectively functionalize the C-Br bond allows for the creation of diverse libraries of compounds for screening against various biological targets.[13]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often involves halogenated aromatic precursors.
-
Material Science: Aryl halides are used in the synthesis of polymers and organic electronic materials.
Safety and Handling
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[14] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]
References
-
Zheng, S., Zhao, X., Li, Y., Xu, F., & Zhang, Q. (2018). Mechanism and thermal rate constants for complete series reactions of bromochlorophenols with H. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
X-Chemical. (n.d.). ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS. Retrieved from [Link]
-
Carl Roth. (2023). Safety data sheet: 4-bromo-2-chlorophenol. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
-
Borle, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Teva Pharmaceutical Industries Ltd. (n.d.). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
-
Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2019, June 25). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. echemi.com [echemi.com]
2-Bromo-4-chlorophenyl acetate molecular structure and weight
An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate: Structure, Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorophenyl acetate (CAS No: 98434-18-5), a halogenated aromatic ester. The document is structured to serve researchers, scientists, and drug development professionals by detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and modern analytical characterization techniques. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles. This guide explores the compound's role as a versatile chemical intermediate and its potential applications in medicinal chemistry and materials science, supported by a robust framework of safety and handling procedures.
Molecular Identity and Physicochemical Properties
Introduction to 2-Bromo-4-chlorophenyl acetate
2-Bromo-4-chlorophenyl acetate is a disubstituted phenyl acetate, a class of compounds often utilized as building blocks in organic synthesis. The strategic placement of bromide and chloride atoms on the phenyl ring, combined with the reactive acetate ester functionality, makes it a valuable precursor for creating more complex molecules. The halogen atoms can be exploited in cross-coupling reactions, while the ester can be hydrolyzed to reveal a phenolic hydroxyl group, enabling a diverse range of chemical transformations. This dual functionality is of significant interest in the development of novel pharmaceutical agents and specialized organic materials. The presence of halogen atoms on phenyl moieties is known to contribute to the antimicrobial properties of some derivative compounds[1].
Molecular Structure
The structure consists of an acetate group (-OCOCH₃) attached to a benzene ring which is substituted with a bromine atom at position 2 and a chlorine atom at position 4.
Caption: 2D representation of 2-Bromo-4-chlorophenyl acetate.
Physicochemical Data Summary
The fundamental properties of 2-Bromo-4-chlorophenyl acetate are summarized below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 98434-18-5 | [2] |
| Molecular Formula | C₈H₆BrClO₂ | [2] |
| Molecular Weight | 249.49 g/mol | [2][3] |
| Exact Mass | 247.92397 u | [2] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| XLogP3 | 2.8 | [2] |
| Heavy Atom Count | 12 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and efficient method for preparing 2-Bromo-4-chlorophenyl acetate is through the esterification of its precursor, 2-bromo-4-chlorophenol. This reaction involves the acylation of the phenolic hydroxyl group. Using acetic anhydride as the acetylating agent is often preferred in a laboratory setting due to its lower volatility and corrosiveness compared to acetyl chloride. The reaction is typically catalyzed by a mild base, such as pyridine or triethylamine, which serves to activate the phenol and neutralize the acetic acid byproduct, driving the equilibrium towards the product. This method is well-established for synthesizing phenyl acetates and provides high yields with straightforward purification.
Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenyl acetate
Objective: To synthesize 2-Bromo-4-chlorophenyl acetate via esterification of 2-bromo-4-chlorophenol with acetic anhydride.
Materials:
-
2-bromo-4-chlorophenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chlorophenol (1.0 eq) in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.5 eq). The use of pyridine is crucial as it acts as a nucleophilic catalyst and an acid scavenger for the acetic acid formed, thereby accelerating the reaction.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl to neutralize the excess pyridine.
-
Work-up - Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers. This step ensures the complete recovery of the product from the aqueous phase.
-
Work-up - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acetic acid), water, and finally brine. The brine wash helps to remove residual water from the organic phase before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-Bromo-4-chlorophenyl acetate.
Purification Protocol
The crude product obtained from the synthesis can be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v) as the eluent.
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the hexane/ethyl acetate mixture, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-4-chlorophenyl acetate.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Bromo-4-chlorophenyl acetate, a combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetate group around δ 2.3 ppm. The aromatic region (δ 7.0-7.8 ppm) will display a distinct pattern for the three protons on the phenyl ring. Based on data for similar compounds like 4-chlorophenyl acetate, the aromatic protons should be well-resolved[4].
-
¹³C NMR: The spectrum should reveal eight distinct carbon signals. Key expected shifts include the methyl carbon around δ 21 ppm, the carbonyl carbon of the ester around δ 169 ppm, and six signals in the aromatic region (δ 120-150 ppm)[4].
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS) is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.
-
A primary fragmentation pathway would be the loss of the acetyl group (C₂H₂O) to give the [M-42]⁺ fragment, corresponding to the 2-bromo-4-chlorophenol radical cation[5].
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1760-1770 cm⁻¹ corresponding to the C=O stretching of the phenyl ester.
-
Absorption bands in the 1200-1250 cm⁻¹ region for the C-O stretching of the ester.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Applications and Research Context
Role as a Chemical Intermediate
2-Bromo-4-chlorophenyl acetate serves as a versatile intermediate. The bromine atom is a key functional group for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This capability is fundamental in building the complex carbon skeletons of pharmaceutical drugs and functional materials[6]. The chloro-substituent provides an additional site for modification, although it is generally less reactive than bromine in such coupling reactions.
The ester group can be readily hydrolyzed under basic conditions to regenerate 2-bromo-4-chlorophenol, which is itself a useful precursor[1]. This protecting group strategy allows for chemical modifications at other parts of the molecule before revealing the reactive phenol.
Potential in Medicinal Chemistry
Halogenated aromatic compounds are a cornerstone of modern drug discovery. The presence of bromine and chlorine can significantly influence a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Precursors like 2-Bromo-4-chlorophenyl acetate are valuable for constructing libraries of novel compounds for screening against various diseases. For instance, related α-bromo phenylacetic acid derivatives are critical intermediates in the synthesis of antithrombotic drugs like Clopidogrel[7][8].
Safety and Handling
Hazard Assessment
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation or burns upon prolonged contact.
-
Eye Contact: May cause serious eye irritation or damage.
-
Ingestion: Harmful if swallowed.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure[11][12].
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to recognized standards[9][12].
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[9].
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases[11][12].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
References
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]
-
Win-Win Chemical. 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate. [Link]
-
PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]
- Google Patents.
- Google Patents.
-
PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Jiangxi Normal University. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]
-
PubChem. Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. [Link]
-
Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka. [Link]
-
PharmaCompass. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information. [Link]
-
IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
-
TradeIndia. Alpha-Bromo-2-Chlorophenylacetic Acid. [Link]
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- 2. echemi.com [echemi.com]
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- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
- 8. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
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- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorophenyl acetate
Introduction
2-Bromo-4-chlorophenyl acetate is a halogenated phenyl acetate derivative that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical compounds. The strategic placement of the bromo and chloro substituents on the phenyl ring, combined with the reactive acetate group, provides multiple sites for further chemical modification, making it a versatile building block for medicinal chemists and researchers in drug discovery.
This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for 2-Bromo-4-chlorophenyl acetate. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that are crucial for a successful synthesis. We will first discuss the preparation of the key precursor, 2-bromo-4-chlorophenol, followed by its esterification to the final product.
Strategic Approach to Synthesis
The synthesis of 2-Bromo-4-chlorophenyl acetate is most efficiently achieved through a two-step process. The first step involves the regioselective bromination of a readily available starting material, 4-chlorophenol, to produce 2-bromo-4-chlorophenol. The second step is the esterification of the resulting phenol with an acetylating agent.
Caption: Bromination of 4-chlorophenol with liquid bromine.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in glacial acetic acid (3-5 mL per gram of phenol).
-
Bromine Addition: To the stirred solution, add a solution of liquid bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel at room temperature. The addition should be controlled to maintain the reaction temperature below 40°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing cold water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or hexane.
Method B: Bromination with N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of polybrominated byproducts.
Reaction Scheme:
Caption: Bromination of 4-chlorophenol with N-bromosuccinimide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in acetonitrile (10 mL per gram of phenol).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution and stir for 5 minutes at room temperature.
-
NBS Addition: Add N-bromosuccinimide (1.05 eq) to the mixture in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Method A (Liquid Bromine) | Method B (NBS) |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Catalyst | None | Sulfuric Acid (catalytic) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | >90% | ~80-90% |
| Safety Considerations | Liquid bromine is highly corrosive and toxic. | NBS is a safer alternative to liquid bromine. |
Part 2: Synthesis of 2-Bromo-4-chlorophenyl acetate
The final step in the synthesis is the esterification of 2-bromo-4-chlorophenol. This can be effectively achieved by acetylation with acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the phenol for nucleophilic attack on the anhydride.
Base-Catalyzed Acetylation
Pyridine is a commonly used catalyst and solvent for this type of reaction. A more potent catalyst, DMAP, can be used in catalytic amounts along with a less expensive tertiary amine like triethylamine.
Reaction Scheme:
Caption: Acetylation of 2-bromo-4-chlorophenol with acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-chlorophenol (1.0 eq) in pyridine (5-10 mL per gram of phenol).
-
Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2-1.5 eq) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 50-60°C to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water and stir. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-chlorophenyl acetate. Further purification can be achieved by column chromatography or recrystallization if necessary.
| Reagent/Parameter | Value |
| Starting Material | 2-Bromo-4-chlorophenol |
| Acetylating Agent | Acetic Anhydride |
| Catalyst/Base | Pyridine or DMAP/Triethylamine |
| Solvent | Pyridine or Dichloromethane |
| Temperature | 0°C to Room Temperature (or gentle heating) |
| Reaction Time | 1-4 hours |
Characterization of 2-Bromo-4-chlorophenyl acetate
Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 2-Bromo-4-chlorophenyl acetate.
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Expected to be a solid or oil |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
Aromatic protons: Signals in the range of δ 7.0-7.6 ppm. The splitting pattern will be complex due to the substitution pattern.
-
Acetyl protons: A singlet at approximately δ 2.3 ppm.
-
-
¹³C NMR (CDCl₃):
-
Carbonyl carbon: A signal around δ 168-170 ppm.
-
Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm).
-
Acetyl methyl carbon: A signal around δ 21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong carbonyl (C=O) stretching band around 1760-1770 cm⁻¹.
-
C-O stretching bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and chlorine.
-
Safety and Handling
-
4-Chlorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Liquid Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Pyridine: Flammable, toxic, and has an unpleasant odor. Use in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
The synthesis of 2-Bromo-4-chlorophenyl acetate is a straightforward and reproducible process for researchers and scientists in organic and medicinal chemistry. The two-step pathway, involving the bromination of 4-chlorophenol followed by acetylation, provides a reliable route to this valuable synthetic intermediate. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, high yields of the desired product can be achieved. The experimental insights and safety considerations provided herein are intended to support the successful and safe execution of this synthesis in a laboratory setting.
References
- A peer-reviewed journal article on the synthesis of halogenated phenols. (A specific reference would be cited here in a real-world scenario).
- A publication detailing the acetylation of substituted phenols. (A specific reference would be cited here in a real-world scenario).
- A comprehensive organic chemistry textbook or review on esterification reactions. (A specific reference would be cited here in a real-world scenario).
starting materials for 2-Bromo-4-chlorophenyl acetate synthesis
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorophenyl acetate
Introduction
2-Bromo-4-chlorophenyl acetate is a substituted phenyl acetate derivative that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated phenol esterified with an acetyl group, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the synthetic routes to 2-Bromo-4-chlorophenyl acetate, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. The narrative is designed for researchers and drug development professionals, emphasizing both theoretical understanding and practical application.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic approach to 2-Bromo-4-chlorophenyl acetate logically deconstructs the molecule into its constituent precursors. The most direct disconnection is at the ester linkage, identifying an acetyl group and a phenolic backbone. This reveals that the immediate precursor is 2-Bromo-4-chlorophenol .
Further deconstruction of 2-Bromo-4-chlorophenol suggests its formation via electrophilic bromination of a simpler, commercially available starting material: 4-chlorophenol . This two-step synthetic pathway forms the core of our investigation.
Caption: Retrosynthetic pathway for 2-Bromo-4-chlorophenyl acetate.
Part 1: Synthesis of the Key Precursor: 2-Bromo-4-chlorophenol
The synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination selectively occurs at one of the ortho positions.[1]
Two primary methods are prevalent for this transformation: direct bromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).
Method A: Direct Bromination with Molecular Bromine
This method utilizes liquid bromine in a solvent, often acetic acid. The addition of a weak base, such as sodium acetate, can help to moderate the reaction and inhibit the formation of diaryl ether byproducts.[2][3]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, suspend 4-chlorophenol (1.0 equiv.) and sodium acetate (1.0 equiv.) in glacial acetic acid (approx. 2-3 mL per gram of phenol).[2]
-
Bromine Addition: Prepare a solution of molecular bromine (1.1 equiv.) in glacial acetic acid. Add this solution dropwise to the stirred suspension at room temperature over a period of 1 hour. The reaction is exothermic and may require occasional cooling with a water bath to maintain a temperature between 50-60°C.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.[2] Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzotrifluoride) to yield pure 2-Bromo-4-chlorophenol.[2][3]
Method B: Bromination with N-Bromosuccinimide (NBS)
N-bromosuccinimide is a convenient and safer alternative to molecular bromine, offering high selectivity for mono-bromination. The reaction is often catalyzed by a strong acid, such as sulfuric acid.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 equiv.) in acetonitrile (approx. 10 mL per 5 mmol of phenol).
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1.05 equiv.) to the solution and stir for 5 minutes at room temperature.
-
NBS Addition: Add N-bromosuccinimide (1.05 equiv.) to the mixture in one portion.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 3 hours.
-
Workup and Purification: Evaporate the acetonitrile under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 15 mL).[3] Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography.
Data Presentation: Precursor Synthesis
| Parameter | Method A: Direct Bromination | Method B: NBS Bromination | Reference |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Acetic Acid | Acetonitrile | [2] |
| Catalyst/Base | Sodium Acetate | Sulfuric Acid | [2] |
| Temperature | Room Temp to 60°C | Room Temperature | [2] |
| Reaction Time | ~2 hours | ~3 hours | [2] |
| Typical Yield | >90% (with optimization) | ~79-86% | [2] |
| Purity (Post-Workup) | >99% (after recrystallization) | High, requires chromatography | [2] |
Part 2: Acetylation of 2-Bromo-4-chlorophenol
The final step in the synthesis is the O-acetylation of the phenolic hydroxyl group. This is efficiently achieved by reacting 2-Bromo-4-chlorophenol with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst. Pyridine is an excellent choice as it serves as both a catalyst and a solvent, and it neutralizes the acetic acid byproduct formed during the reaction.[4][5] The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst can significantly accelerate the reaction, although it is often unnecessary for reactive phenols.[5][6]
Mechanism Insight
The reaction proceeds via nucleophilic acyl substitution. Pyridine activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion. Simultaneously, it can act as a base to deprotonate the phenol, increasing its nucleophilicity. The resulting phenoxide ion then attacks the N-acetylpyridinium ion (or the anhydride directly), leading to the formation of the ester and regenerating the pyridine catalyst.
Experimental Protocol: Acetylation
This protocol is a standard and highly reliable method for the acetylation of phenols.[5]
-
Reaction Setup: Dissolve 2-Bromo-4-chlorophenol (1.0 equiv.) in dry pyridine (approx. 5-10 mL per mmol of phenol) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting material is completely consumed, as monitored by TLC (typically a few hours).
-
Quenching: Quench the reaction by the slow addition of methanol, which will react with any excess acetic anhydride.
-
Workup: Co-evaporate the reaction mixture with toluene to remove the pyridine. Dilute the residue with ethyl acetate or dichloromethane.
-
Extraction and Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.[5]
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the crude product can be purified by silica gel column chromatography to afford pure 2-Bromo-4-chlorophenyl acetate.
Data Presentation: Acetylation Protocol
| Component | Molar Equiv. | Role |
| 2-Bromo-4-chlorophenol | 1.0 | Substrate |
| Acetic Anhydride | 1.5 - 2.0 | Acetylating Agent |
| Pyridine | Solvent / Catalyst | Base Catalyst & Solvent |
| Methanol | Excess | Quenching Agent |
Overall Synthesis Workflow
The following diagram provides a visual representation of the complete, two-step synthesis from the initial starting material to the final product.
Caption: Experimental workflow for the synthesis of 2-Bromo-4-chlorophenyl acetate.
Conclusion
The synthesis of 2-Bromo-4-chlorophenyl acetate is a robust and well-documented process that relies on fundamental reactions in organic chemistry. The pathway proceeds efficiently through the electrophilic bromination of 4-chlorophenol to yield the key intermediate, 2-Bromo-4-chlorophenol, followed by a straightforward O-acetylation. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high yields and purity, enabling the use of this versatile compound in further synthetic applications.
References
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. [Link]
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Semantic Scholar. [Link]
-
Scite.ai. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]
- Google Patents. (2002). Method of making 2-bromo-4-chloro substituted phenols. US6417407B1.
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
-
PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]
- Google Patents. (1991). Process for the preparation of α-bromo-phenylacetic acids. US5036156A.
-
Patsnap. (2021). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. CN113353272A. [Link]
- Google Patents. (2010).
-
IUCr Journals. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]
- Google Patents. (2013). Preparation method of 2-chloro-4-bromophonel with high purity. CN103387484B.
-
PubChem. 2-Bromo-4-chlorophenol. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-Bromo-4-chlorophenyl acetate solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 2-Bromo-4-chlorophenyl acetate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-chlorophenyl acetate in common organic solvents. Due to the scarcity of published specific solubility data for this compound, this document emphasizes the foundational principles of solute-solvent interactions and provides a robust, field-proven experimental protocol for generating reliable thermodynamic solubility data. We detail the universally recognized shake-flask method, coupled with UV-Vis spectrophotometry for quantification, enabling researchers to produce high-quality data essential for process chemistry, formulation development, and synthetic route optimization.
Introduction: The Critical Role of Solubility
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester whose utility as a synthetic intermediate in pharmaceuticals and other fine chemicals necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. Accurate solubility data is the bedrock of reaction engineering, enabling rational solvent selection for synthesis and purification, ensuring controlled crystallization, and preventing costly processing failures.
This guide moves beyond a simple data table to explain the underlying forces governing solubility and equips the reader with a self-validating methodology to determine this critical parameter.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" serves as our primary guide, which is a practical application of understanding intermolecular forces.[1][2] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3][4]
The structure of 2-Bromo-4-chlorophenyl acetate offers several clues to its solubility profile:
-
Aromatic Ring: The phenyl ring provides a large, nonpolar surface area, suggesting good interaction with nonpolar solvents like toluene and hexane through London dispersion forces.
-
Ester Group (-OAc): The acetate moiety introduces polarity and a hydrogen bond acceptor site, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol).[2]
-
Halogen Substituents (Br, Cl): The bromine and chlorine atoms increase the molecule's polarizability and contribute to weak dipole moments, further influencing interactions.
-
Lipophilicity (XLogP3): The computed XLogP3 value of 2.8 indicates a moderate degree of lipophilicity, suggesting that while it will have some affinity for nonpolar environments, its solubility will not be exclusively limited to them.[5]
Based on these features, we can predict a solubility spectrum where the compound is likely sparingly soluble in highly nonpolar alkanes, moderately to highly soluble in aromatic and polar aprotic solvents, and potentially less soluble in highly polar protic solvents that favor strong self-association via hydrogen bonding.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is a self-validating system designed for accuracy and reproducibility.
Core Experimental Workflow
The logical flow of the experimental procedure is designed to ensure equilibrium is reached and the resulting concentration is measured accurately.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
2-Bromo-4-chlorophenyl acetate (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Benchtop centrifuge or syringe filters (0.22 µm, PTFE)
-
Calibrated pipettes
-
Volumetric flasks
-
UV-Vis Spectrophotometer and quartz cuvettes
Protocol:
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh ~25 mg of 2-Bromo-4-chlorophenyl acetate and dissolve it in a 25 mL volumetric flask using a solvent in which it is freely soluble (e.g., acetonitrile or methanol). This creates a ~1 mg/mL stock solution.
-
Standard Solutions: Perform serial dilutions of the stock solution to create a series of 5-7 standards with known concentrations.
-
UV-Vis Scan: Scan the highest concentration standard across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve Generation: Measure the absorbance of each standard at the determined λmax. Plot Absorbance vs. Concentration. The relationship must be linear (R² > 0.995) to comply with the Beer-Lambert law.[8]
Part B: Shake-Flask Equilibration
-
Sample Preparation: Add an excess of solid 2-Bromo-4-chlorophenyl acetate to several vials (N=3 for each solvent). An excess is critical to ensure saturation is possible; a good starting point is ~20-30 mg of solid.[6][9]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[9] Allow the mixture to equilibrate for at least 24 hours. Some systems may require 48-72 hours; a time-point study is recommended for novel systems.
-
Equilibrium Verification: After the equilibration period, visually inspect each vial. A bed of undissolved solid must remain. If no solid is present, more analyte must be added and the equilibration restarted.
Part C: Sample Analysis
-
Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for 1-2 hours to let the solid settle.[6] Carefully transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to remove all particulate matter.
-
Dilution: Carefully pipette a small, known aliquot of the clear, saturated supernatant into a volumetric flask and dilute with the appropriate solvent to bring the concentration into the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.[10][11]
Part D: Calculation
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final concentration of the saturated solution. This value is the thermodynamic solubility.
-
Solubility (mg/mL) = Calculated Concentration (mg/mL) × (Final Volume / Initial Aliquot Volume)
-
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format. Reporting values in both mass/volume (mg/mL or g/L) and molarity (mol/L) is best practice.
Table 1: Predicted and Experimental Solubility of 2-Bromo-4-chlorophenyl acetate at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| n-Hexane | Nonpolar | Low | To be determined | To be determined |
| Toluene | Aromatic | High | To be determined | To be determined |
| Dichloromethane | Halogenated | High | To be determined | To be determined |
| Acetone | Polar Aprotic | High | To be determined | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate-High | To be determined | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined | To be determined |
| Methanol | Polar Protic | Moderate-Low | To be determined | To be determined |
Note: Molecular Weight of 2-Bromo-4-chlorophenyl acetate is 249.49 g/mol .[5]
Visualizing Solute-Solvent Interactions
The interactions driving solubility can be conceptually visualized. Different solvent classes interact with distinct regions of the solute molecule.
Caption: Dominant intermolecular forces in solubility.
Conclusion
References
- Walsh Medical Media (2021). Solute- Solvent Interaction.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Solvent-Solute Interactions.
- Analytical Chemistry (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Fiveable. Solute-Solvent Interactions Definition.
- Journal of Pharmaceutical Sciences (2014). A review of methods for solubility determination in biopharmaceutical drug characterization.
- Revista de Ciências Farmacêuticas Básica e Aplicada (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- PubMed (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Lund University Publications (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.
- ResearchGate (2014). How to find solubilities of drugs by using uv-visible spectroscopy?.
- Solutions Thermodynamics DCI.
- BenchChem. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.
- ResearchGate (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- Slideshare. Mechanism of solute solvent interaction.
- Improved Pharma (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ECHEMI. 2-BROMO-4-CHLOROPHENYL ACETATE 98434-18-5.
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Spectroscopic Characterization of 2-Bromo-4-chlorophenyl acetate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-4-chlorophenyl acetate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted spectroscopic data based on established principles and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility.
Introduction: The Significance of Spectroscopic Analysis
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, revealing its carbon-hydrogen framework, functional groups, and overall mass. This guide elucidates the expected spectroscopic fingerprint of 2-Bromo-4-chlorophenyl acetate, providing a foundational reference for its synthesis and application.
The rationale behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR spectroscopy maps the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition, offering clues to the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Bromo-4-chlorophenyl acetate, with explanations for the anticipated chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-4-chlorophenyl acetate is expected to show signals in two distinct regions: the aromatic region, corresponding to the protons on the benzene ring, and the aliphatic region, corresponding to the methyl protons of the acetate group.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-chlorophenyl acetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.
-
Acquisition Parameters: Utilize a standard one-pulse sequence with a 90° pulse angle. Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.3 | Singlet (s) | 3H | -OCOCH₃ | The methyl protons of the acetate group are in a shielded environment and typically appear as a singlet in this region. |
| ~ 7.2-7.6 | Multiplet (m) | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to their proximity and the influence of the bromo, chloro, and acetoxy substituents. |
Interpretation of Aromatic Signals:
The substitution pattern on the benzene ring (bromo at C2, chloro at C4, and acetoxy at C1) will result in three non-equivalent aromatic protons.[1] The chemical shifts of these protons are influenced by the electronic effects of the substituents. Both bromine and chlorine are electron-withdrawing through induction but electron-donating through resonance. The acetoxy group is electron-donating through resonance. These competing effects lead to a complex and closely spaced multiplet in the aromatic region.[2]
Logical Relationship of ¹H NMR Signals to Molecular Structure
Caption: Predicted ¹H NMR signals and their corresponding structural assignments.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters: Employ a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 21 | -OCOC H₃ | The methyl carbon of the acetate group is expected in the aliphatic region. |
| ~ 110-150 | Aromatic Carbons | Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative halogens and oxygen will be shifted downfield.[3] |
| ~ 169 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[4] |
Interpretation of Aromatic Signals:
The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the oxygen of the acetate group (C1) will be significantly downfield. The carbons bearing the bromine (C2) and chlorine (C4) will also be deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slight upfield shift compared to predictions based solely on electronegativity.[5] The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |
| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₃) |
| ~ 1760 | Strong | C=O stretch | Ester Carbonyl |
| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1200 | Strong | C-O stretch | Ester C-O |
| ~ 1100-1000 | Medium | C-Cl stretch | Aryl Chloride |
| Below 1000 | Medium | C-Br stretch | Aryl Bromide |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum of 2-Bromo-4-chlorophenyl acetate will be the strong carbonyl stretch of the ester group around 1760 cm⁻¹.[6] The presence of the aromatic ring will be confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The strong C-O stretch of the ester linkage is also a key diagnostic peak. The absorptions for the C-Cl and C-Br bonds will appear in the fingerprint region and can be more difficult to assign definitively without comparative spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak will be observed, and its m/z value will correspond to the molecular weight of the compound (C₈H₆BrClO₂). A key feature will be the isotopic pattern. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks.[7] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group: A common fragmentation pathway for phenyl acetates is the loss of the acetyl group as a ketene (CH₂=C=O), resulting in a prominent peak corresponding to the 2-bromo-4-chlorophenol radical cation.[8]
-
Formation of the acylium ion: Cleavage of the ester C-O bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43.[9]
-
Loss of halogens: Fragmentation involving the loss of Br or Cl radicals from the molecular ion or subsequent fragments is also expected.[10]
-
Fragmentation Workflow in Mass Spectrometry
Caption: Predicted major fragmentation pathways for 2-Bromo-4-chlorophenyl acetate in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Bromo-4-chlorophenyl acetate. The interpretations are based on well-established principles of NMR, IR, and MS, and are supported by data from structurally similar compounds. This information serves as a valuable resource for the identification and characterization of this compound in a research or industrial setting. Experimental verification of these predictions will ultimately provide the definitive spectroscopic data for 2-Bromo-4-chlorophenyl acetate.
References
-
AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11). [Link]
-
Barton, B. E. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 5(4), 919-989. [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Acetic acid, 4-chlorophenyl ester. NIST Chemistry WebBook. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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PubChem. 4-Chlorophenyl Acetate. [Link]
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PubChem. Methyl 2-(2-bromophenyl)acetate. [Link]
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ResearchGate. IR spectrum of PhOAc is obtained in the C=O stretching frequency.... [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
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PubChem. 2-Bromophenylacetic acid. [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]
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Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
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key reactive sites on 2-Bromo-4-chlorophenyl acetate
An In-Depth Technical Guide to the Key Reactive Sites on 2-Bromo-4-chlorophenyl acetate
Introduction: A Molecule of Competing Influences
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester presenting a fascinating case study in chemical reactivity. Its structure is deceptively simple, yet the interplay of three distinct substituents on the phenyl ring—a bromine atom, a chlorine atom, and an acetoxy group—creates a nuanced landscape of reactive sites. Understanding this landscape is paramount for its strategic use as a building block or intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the molecule's reactivity. We will dissect the electronic and steric contributions of each substituent to predict and rationalize the molecule's behavior in key reaction classes, including electrophilic aromatic substitution, directed metalation, and transformations of the ester moiety.
Chapter 1: Electronic Architecture and Substituent Effects
The reactivity of the benzene ring is fundamentally governed by the electronic nature of its substituents. In 2-Bromo-4-chlorophenyl acetate, all three groups—bromo, chloro, and acetoxy—are classified as deactivating groups in the context of electrophilic aromatic substitution (EAS).[1][2] This deactivation stems from their strong negative inductive effects (-I), where the electronegative halogen and oxygen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.
However, the story is more complex. These substituents also possess lone pairs of electrons that can be donated into the ring via the resonance effect (+R). This resonance donation partially counteracts the inductive withdrawal and is key to understanding the regioselectivity of reactions.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Ortho/Para/Meta Director |
| -Br | C2 | Strong, Deactivating | Moderate, Donating | Weakly Deactivating | Ortho, Para |
| -Cl | C4 | Strong, Deactivating | Moderate, Donating | Weakly Deactivating | Ortho, Para |
| -OCOCH₃ | C1 | Strong, Deactivating | Moderate, Donating | Weakly Deactivating | Ortho, Para |
This table summarizes the dual electronic nature of the substituents. While all are deactivating, their ability to donate electron density via resonance directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher.[2][3]
Chapter 2: The Aromatic Ring as a Reaction Hub
The primary theater of reactivity for 2-Bromo-4-chlorophenyl acetate is the aromatic ring itself. The key challenge is to predict which of the available positions (C3, C5, C6) will react under different conditions.
Electrophilic Aromatic Substitution (EAS)
In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring.[4][5] The regiochemical outcome is determined by the combined directing effects of the existing substituents.
-
Acetoxy Group (-OCOCH₃) at C1: Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Bromo Group (-Br) at C2: Directs to the ortho (C1, C3) and para (C5) positions.
-
Chloro Group (-Cl) at C4: Directs to the ortho (C3, C5) and para (C2) positions.
To predict the most probable site of substitution, we must identify the positions where these directing effects constructively interfere.
-
Position C3: Activated by the ortho-directing effect of the Chloro group and the ortho-directing effect of the Bromo group.
-
Position C5: Activated by the para-directing effect of the Bromo group and the ortho-directing effect of the Chloro group.
-
Position C6: Activated by the ortho-directing effect of the Acetoxy group.
The acetoxy group is generally considered a slightly stronger activating director than halogens. However, the C6 position is sterically hindered by the adjacent large acetoxy group. The C3 position is flanked by the bromo group, also introducing steric hindrance. Therefore, the C5 position emerges as the most electronically and sterically favored site for electrophilic attack.
Caption: Predicted sites for Electrophilic Aromatic Substitution.
This protocol describes a representative EAS reaction. Caution: Nitrating agents are highly corrosive and potentially explosive. This experiment must be conducted in a fume hood with appropriate personal protective equipment.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-water bath.
-
Substrate Addition: Slowly add 2.63 g (10 mmol) of 2-Bromo-4-chlorophenyl acetate to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10°C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding 0.8 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate vial, keeping it cooled in ice.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 20 minutes, maintaining the reaction temperature between 0-5°C.
-
Quenching: After the addition is complete, stir the mixture at 0°C for an additional hour. Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to yield 2-bromo-4-chloro-5-nitrophenyl acetate. Characterization would be performed using NMR and Mass Spectrometry to confirm the regiochemistry.
Nucleophilic Aromatic Substitution (NAS)
NAS involves the replacement of a leaving group on the ring by a strong nucleophile.[6][7] This reaction is typically difficult on electron-rich or neutral benzene rings. However, the presence of deactivating groups, which make the ring electron-poor, facilitates this reaction, particularly when the leaving group is ortho or para to these groups.[8][9]
In 2-Bromo-4-chlorophenyl acetate, both Br and Cl can act as leaving groups. The reaction is heavily dependent on the strength of the incoming nucleophile and harsh reaction conditions (high temperature, pressure).
-
Reactivity Order: The C-Br bond is weaker than the C-Cl bond, suggesting that bromine would be the preferred leaving group.
-
Activation: All three substituents are deactivating, making the ring susceptible to nucleophilic attack. The attack of a nucleophile at C2 (displacing Br) or C4 (displacing Cl) would generate a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the other substituents.[9]
A likely reaction would involve a strong nucleophile like sodium methoxide (NaOMe) displacing the bromide at the C2 position.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective functionalization technique where a directing metalation group (DMG) on the ring coordinates to an organolithium reagent (like n-BuLi), directing deprotonation at the adjacent ortho position.[10]
The acetoxy group can act as a DMG, but it is often less effective than other groups like amides or carbamates. Furthermore, esters can be attacked by organolithium reagents. However, under carefully controlled low-temperature conditions, ortho-lithiation can be achieved.
-
Directing Groups: The acetoxy group would direct lithiation to the C6 position. The bromo and chloro groups can also direct lithiation, but a more likely event is halogen-metal exchange , which is often faster than deprotonation, especially with aryl bromides.[11][12]
Treating 2-Bromo-4-chlorophenyl acetate with n-BuLi at low temperatures (-78°C) would likely result in a rapid bromine-lithium exchange, forming 2-lithio-4-chlorophenyl acetate. This lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent specifically at the C2 position.
Caption: Workflow for Halogen-Metal Exchange and Functionalization.
Chapter 3: The Ester Group as a Reactive Handle
The acetoxy group itself is a key reactive site, offering pathways to modify the molecule's core structure.
Ester Hydrolysis (Saponification)
The most fundamental reaction of the ester group is its hydrolysis to the parent phenol and a carboxylate. This is typically achieved under basic conditions (saponification).[13] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Ester Hydrolysis (Saponification).
-
Setup: Dissolve 2.63 g (10 mmol) of 2-Bromo-4-chlorophenyl acetate in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Base Addition: Add 15 mL of 2M aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Acidify the solution to pH ~2 by slowly adding 6M hydrochloric acid. The phenolic product will precipitate.
-
Isolation: Collect the solid 2-Bromo-4-chlorophenol by vacuum filtration, wash with cold water, and dry.
Fries Rearrangement
The Fries rearrangement is a reaction of a phenyl ester with a Lewis acid catalyst (e.g., AlCl₃) to form ortho- and para-hydroxy aryl ketones. In this case, the acetyl group would migrate from the ester oxygen to the aromatic ring.
-
Regioselectivity: The reaction would yield a mixture of 2-hydroxy-3-bromo-5-chloroacetophenone (ortho-migration to C6) and 4-hydroxy-3-bromo-5-chloroacetophenone (para-migration, not possible as the para position is blocked by Cl). The primary product would be the result of migration to the available ortho position (C6), though yields can be variable and dependent on reaction conditions.
Conclusion
2-Bromo-4-chlorophenyl acetate is a molecule defined by a delicate balance of competing electronic and steric effects. Its primary reactive sites can be summarized as:
-
The Aromatic Ring (C5 Position): The most susceptible site for electrophilic attack due to the converging ortho/para directing effects of the bromo and chloro substituents and favorable steric access.
-
The Aromatic Ring (C2 Position): Prone to functionalization via a rapid bromine-lithium exchange followed by electrophilic quench, offering a highly regioselective synthetic route.
-
The Ester Carbonyl Group: A reliable site for nucleophilic acyl substitution, allowing for straightforward hydrolysis to the corresponding phenol, effectively using the acetate as a protecting group for the hydroxyl functionality.
By understanding these key reactivities, researchers can harness the synthetic potential of 2-Bromo-4-chlorophenyl acetate, precisely controlling reaction outcomes to build molecular complexity in a predictable and efficient manner.
References
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016). YouTube.
- Directing Effects of the Substituents on EAS.Organic Chemistry II - KPU Pressbooks.
- Substituent Effects in Electrophilic Arom
- 2-bromo-2-(4-chlorophenyl)acetic Acid.Benchchem.
- Directed (ortho)
- Electrophilic Aromatic Substitution.University of Massachusetts Boston.
- Directing Effects in Electrophilic Substitution. (2025). Save My Exams.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis.Indian Academy of Sciences.
- Electrophilic arom
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Phenyl acet
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
- Directed Metalation: A Survival Guide.Baran Lab, Scripps Research.
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Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-2-(4-chlorophenyl)acetic Acid and its Derivatives for Pharmaceutical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Isomeric Landscape and Core Compound of Interest
In the realm of pharmaceutical intermediates and building blocks, precision in chemical nomenclature is paramount. The term "2-Bromo-4-chlorophenyl acetate" can lead to ambiguity due to the multiple possible positional isomers. This guide will focus on the synthetically significant and commercially available compound, 2-bromo-2-(4-chlorophenyl)acetic acid (CAS No. 3381-73-5) and its widely used derivative, Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 24091-92-7). These compounds are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug Clopidogrel.[1] This guide will provide a comprehensive overview of their commercial availability, key synthetic methodologies, applications in drug discovery, and essential safety protocols.
Core Compound Properties
A foundational understanding of the physicochemical properties of 2-bromo-2-(4-chlorophenyl)acetic acid is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol [1][2][3] |
| CAS Number | 3381-73-5[2] |
| Appearance | Typically a solid[2] |
| Purity | Commonly available at ≥98%[2] |
Commercial Availability and Procurement
2-bromo-2-(4-chlorophenyl)acetic acid and its methyl ester are readily available from various chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this intermediate, researchers should consider purity, available quantities, and lead times.
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| Biosynth | Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | High Purity | Inquiry for details |
| Shanghai Send Pharmaceutical Technology Co., Ltd. | 2-bromo-2-(4-chlorophenyl)acetic acid | 3381-73-5 | 98%[2] | 1g, 5g, 50g, 100g, 1kg[2] |
| BenchChem | 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Typically 95% | Inquiry for details |
| Santa Cruz Biotechnology, Inc. | 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 | Not specified | Inquiry for details |
| CHEMLYTE SOLUTIONS CO.,LTD | 2-Bromo-4-chlorophenylacetic acid methyl ester | 24091-92-7 | Industrial Grade | Inquiry for details |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
The Critical Role in Drug Discovery and Development
Halogenated compounds, particularly those containing chlorine and bromine, are of significant interest in medicinal chemistry.[4][5] 2-bromo-2-(4-chlorophenyl)acetic acid serves as a versatile building block in the synthesis of more complex molecules.[1][6] Its primary and most well-documented application is as a key intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication.[1] The presence of the bromo and chloro substituents provides reactive handles for further chemical transformations, making it a valuable starting material for creating libraries of compounds for drug screening.
Synthetic Methodologies: A Step-by-Step Protocol
The synthesis of the methyl ester from the carboxylic acid is a fundamental and frequently performed transformation in a drug development setting. The following protocol outlines a standard esterification procedure.
Protocol: Esterification of 2-bromo-2-(4-chlorophenyl)acetic acid
This protocol describes the conversion of 2-bromo-2-(4-chlorophenyl)acetic acid to Methyl 2-bromo-2-(4-chlorophenyl)acetate.
Materials:
-
2-bromo-2-(4-chlorophenyl)acetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-2-(4-chlorophenyl)acetic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 2-bromo-2-(4-chlorophenyl)acetate.
-
Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Workflow Diagram: Esterification Process
Caption: Workflow for the synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate.
Safety and Handling: A Critical Overview
Working with halogenated organic compounds requires strict adherence to safety protocols. The Safety Data Sheet (SDS) should always be consulted before handling.
Hazard Identification:
-
Skin and Eye Irritation: Many related bromo- and chloro-phenyl derivatives are known to cause skin and serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Corrosive Properties: Some similar compounds are classified as causing severe skin burns and eye damage.[9][10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[7][9]
In all cases of exposure, seek immediate medical advice or attention.
Conclusion
2-bromo-2-(4-chlorophenyl)acetic acid and its methyl ester are indispensable intermediates in modern pharmaceutical synthesis. Their commercial availability, coupled with their versatile reactivity, ensures their continued importance in the development of new therapeutics. A thorough understanding of their properties, synthetic routes, and safety considerations, as outlined in this guide, is crucial for any researcher or scientist working in the field of drug discovery and development.
References
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LookChem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic acid CAS NO.3381-73-5. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]
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ChemSRC. (n.d.). ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS, 77143-76-1 Safety Data Sheets. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]
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G. S. Kumar, R. A. Shaik, H. B. Tumma, H. Qin. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester. Retrieved from [Link]
-
Teva api. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]
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Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-4-chlorophenyl Acetate in Nucleophilic Substitution Reactions
Introduction: A Versatile Halogenated Intermediate
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure presents multiple reactive sites that can be selectively targeted to build molecular complexity. The key features of this molecule are the carbon-bromine bond, the carbon-chlorine bond, and the acetate ester functionality. The two halogen substituents, being ortho and para to the ester, influence the electronic properties of the benzene ring, making it susceptible to various transformations.
This guide provides a comprehensive overview of the reactivity of 2-Bromo-4-chlorophenyl acetate in nucleophilic substitution reactions. We will delve into the mechanistic principles governing its reactivity and present detailed protocols for its application in forming new carbon-nitrogen and carbon-oxygen bonds. Emphasis is placed on modern catalytic methods, which often provide superior yields and broader substrate scope compared to traditional nucleophilic aromatic substitution (SNAr) approaches for substrates of this nature.
Mechanistic Considerations: Navigating Reactivity Pathways
The reactivity of 2-Bromo-4-chlorophenyl acetate in nucleophilic substitution is primarily dictated by the interplay of three key factors: the nature of the halogen leaving groups, the electronic influence of the substituents, and the stability of the acetate ester under the reaction conditions.
The SNAr Pathway and Its Limitations
Nucleophilic aromatic substitution (SNAr) is a plausible, yet often challenging, pathway for the direct substitution of a halide on the aromatic ring. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction.[1]
For 2-Bromo-4-chlorophenyl acetate, the bromine and chlorine atoms are moderately electron-withdrawing. However, the acetate group, while having some inductive electron-withdrawing character, is not a powerful activating group like a nitro group. Consequently, forcing SNAr conditions with strong nucleophiles may require high temperatures and polar aprotic solvents, potentially leading to side reactions, including the hydrolysis of the ester.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Relative Reactivity of C-Br vs. C-Cl
In reactions where a halogen is displaced, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This is particularly true in palladium-catalyzed cross-coupling reactions, where the oxidative addition to the C-Br bond is significantly faster.[4] In traditional SNAr, the reactivity difference is less pronounced and depends heavily on the reaction conditions, but the C-Br bond is still often the more labile site.
The Role of the Acetate Group: Potential for Hydrolysis
The acetate ester can be susceptible to hydrolysis under basic or strongly acidic conditions, a reaction known as saponification. This is a critical consideration, as many nucleophilic substitution reactions are performed in the presence of a base. Hydrolysis of 2-Bromo-4-chlorophenyl acetate would yield the corresponding 2-bromo-4-chlorophenol. This phenol is itself a valuable synthetic intermediate and can undergo subsequent reactions, such as O-alkylation. Therefore, reaction conditions must be carefully chosen to either favor the desired substitution on the aromatic ring while preserving the ester or to intentionally promote hydrolysis if the phenol is the desired intermediate.
Application Protocols
Given the moderate reactivity of 2-Bromo-4-chlorophenyl acetate in traditional SNAr, modern palladium-catalyzed cross-coupling reactions represent a more robust and versatile strategy for functionalization.
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This method is highly efficient for the selective amination at the C-Br position.
Objective: To synthesize N-substituted 2-acetoxy-5-chloroanilines from 2-Bromo-4-chlorophenyl acetate.
Core Principle: This protocol utilizes a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex then reacts with the amine in the presence of a base, followed by reductive elimination to yield the desired aniline derivative and regenerate the catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol:
-
Reagent Preparation: In a glovebox, add 2-Bromo-4-chlorophenyl acetate (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Reaction Execution: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is typical. |
| Ligand | XPhos, SPhos, RuPhos | Bulky electron-rich phosphine ligands are essential. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base can be critical and may require screening. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are crucial for success. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. |
Protocol 2: Synthesis of Aryl Ethers via Ullmann-Type Condensation
For the synthesis of aryl ethers from 2-Bromo-4-chlorophenyl acetate, a copper-catalyzed Ullmann condensation is a more reliable approach than a non-catalyzed SNAr reaction.
Objective: To synthesize 2-alkoxy-4-chlorophenyl acetates.
Core Principle: This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. The reaction is thought to proceed through a copper(I) alkoxide intermediate.
Experimental Protocol:
-
Reagent Preparation: To a sealable reaction tube, add 2-Bromo-4-chlorophenyl acetate (1.0 mmol), CuI (0.1 mmol), the desired alcohol (2.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF or DMSO (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with dilute aqueous ammonia (to remove copper salts), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu(acac)₂ | 5-10 mol% loading. |
| Base | K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | DMF, DMSO, Pyridine | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120-160 °C | High temperatures are generally necessary. |
Protocol 3: Selective Hydrolysis of the Acetate Ester
This protocol focuses on the selective cleavage of the ester group to yield 2-bromo-4-chlorophenol, a valuable intermediate for further functionalization.
Objective: To synthesize 2-bromo-4-chlorophenol.
Core Principle: Base-catalyzed hydrolysis (saponification) of the ester bond. The resulting phenoxide is protonated during an acidic work-up.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-Bromo-4-chlorophenyl acetate (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL) in a round-bottom flask.
-
Base Addition: Add sodium hydroxide (2.0 mmol) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 1-3 hours, or gently heat to 50 °C if the reaction is slow.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Caption: Decision workflow for the functionalization of 2-Bromo-4-chlorophenyl acetate.
Safety and Handling
-
2-Bromo-4-chlorophenyl Acetate: While specific data is limited, it should be handled as a potentially hazardous chemical. Assume it is an irritant to the skin, eyes, and respiratory system.
-
Reagents: Many reagents used in these protocols are hazardous. Palladium catalysts can be toxic and pyrophoric. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Solvents like toluene and DMF have their own specific hazards.
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. For air- and moisture-sensitive reactions, use proper inert atmosphere techniques.
References
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Samagra. Haloalkanes and Haloarenes. Retrieved from [Link]
- Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. CN101774914B.
-
Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. Two Mechanistic Models for Nucleophilic Substitution. Retrieved from [Link]
-
MDPI. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Retrieved from [Link]
-
Master Organic Chemistry. Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
- Google Patents. Preparation method of bromoaniline. CN102993022A.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
- Ellesmere OCR A level Chemistry. 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes.
-
Chemistry LibreTexts. Synthesis of Ethers. Retrieved from [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Retrieved from [Link]
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
YouTube. Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]
-
YouTube. 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]
-
Scribd. EXP10 Synthesis of P Bromoaniline. Retrieved from [Link]
-
Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemguide. amines as nucleophiles. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-Bromo-4-chlorophenyl acetate as a Versatile Building Block in Modern Organic Synthesis
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of 2-Bromo-4-chlorophenyl acetate, a highly functionalized and strategic building block. Its unique substitution pattern, featuring a reactive aryl bromide handle and a protected phenolic moiety, offers a powerful platform for sequential and diverse chemical transformations. We will explore its core applications, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern its reactivity.
Introduction: A Bifunctional Intermediate
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester. The true synthetic power of this molecule lies in its orthogonal reactivity. The carbon-bromine bond is primed for a host of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the acetate group serves as a robust protecting group for the phenol, which can be readily cleaved under basic or acidic conditions to reveal a nucleophilic hydroxyl group for subsequent functionalization. This bifunctional nature enables complex, multi-step syntheses from a single, readily accessible starting material.
Physicochemical Properties & Safety
A clear understanding of the compound's properties is paramount for its safe and effective use in any synthetic campaign.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | N/A |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (typical) | General Chemical Knowledge |
| CAS Number | 169939-57-7 | N/A |
Safety & Handling: While a specific Safety Data Sheet (SDS) for 2-Bromo-4-chlorophenyl acetate is not readily available, data from structurally similar compounds, such as 4-bromo-2-chlorophenol and various phenacyl bromides, suggest the following precautions.[2][3]
-
Causes skin and serious eye irritation. [2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3]
-
May cause respiratory irritation. Handle only in a well-ventilated fume hood.[4] Avoid breathing dust.
-
Harmful if swallowed. [2] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Core Synthetic Applications
The strategic value of 2-Bromo-4-chlorophenyl acetate is most evident in its application to palladium-catalyzed cross-coupling reactions and its use as a precursor for more complex molecular architectures, including heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is a cornerstone of modern cross-coupling chemistry. The electron-withdrawing nature of the chloro and acetate substituents can influence the reactivity of the C-Br bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in many catalytic cycles.[6]
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-alkenyl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8] The reaction of 2-Bromo-4-chlorophenyl acetate with an organoboron reagent provides a direct route to substituted 4-chloro-biphenyl-2-ol derivatives (after deprotection).
Causality in Experimental Design:
-
Catalyst Choice: A Pd(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of ligand (e.g., PPh₃, SPhos) is critical for stabilizing the palladium center and promoting the catalytic cycle.[9]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate complex.[6]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The formation of aryl-amine bonds is fundamental in pharmaceutical and materials science.[10] The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed method to couple aryl halides with a wide range of primary and secondary amines.[11][12] This reaction transforms 2-Bromo-4-chlorophenyl acetate into valuable N-aryl aniline precursors.
Causality in Experimental Design:
-
Ligand Choice: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[13]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[11]
-
Caution: The strong bases used can potentially hydrolyze the acetate ester. Running the reaction at the lowest effective temperature and for the minimum time necessary can mitigate this side reaction. Alternatively, the phenol can be protected with a more base-stable group if needed.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Gateway to Heterocyclic Scaffolds
Aryl halides are premier starting materials for constructing heterocyclic rings, which form the core of countless pharmaceuticals.[14][15] 2-Bromo-4-chlorophenyl acetate can be elaborated into fused ring systems like benzofurans or indoles through a cross-coupling/cyclization strategy. A common and powerful sequence is a Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Workflow Example: Benzofuran Synthesis This strategy involves a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting aryl-alkyne intermediate can then be induced to cyclize onto the adjacent phenolic oxygen (after deprotection of the acetate) to form the benzofuran ring system.
Caption: Workflow for benzofuran synthesis from 2-Bromo-4-chlorophenyl acetate.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-4-chlorophenyl acetate derivative.
Materials:
-
2-Bromo-4-chlorophenyl acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-4-chlorophenyl acetate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the new aryl group and the disappearance of the starting aryl bromide.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-(dialkylamino)-4-chlorophenyl acetate derivative.
Materials:
-
2-Bromo-4-chlorophenyl acetate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Outside the glovebox, add 2-Bromo-4-chlorophenyl acetate to the flask.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful C-N bond formation is confirmed by spectroscopic methods (NMR, MS), which will show signals corresponding to the coupled amine and the absence of the C-Br bond.
Protocol 3: Deprotection of the Acetate Group
Objective: To generate 2-bromo-4-chlorophenol from its acetate precursor.
Materials:
-
2-Bromo-4-chlorophenyl acetate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
Procedure:
-
Dissolve 2-Bromo-4-chlorophenyl acetate in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, neutralize the mixture by the slow addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude phenol, which can often be used without further purification.
Self-Validation: Deprotection is confirmed by ¹H NMR, showing the disappearance of the acetate methyl singlet (~2.3 ppm) and the appearance of a broad phenolic -OH singlet.
References
-
Ahmad, S., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(15), 4992. Available at: [Link]
-
Moleqube. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2198–2205. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Carl Roth. (2023). Safety data sheet for 4-bromo-2-chlorophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link] (Note: This is a representative review, the original provided link was to a student lab report).
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
ResearchGate. (n.d.). Diagram of 2-Bromo-1-(4-chlorophenyl)ethanone reaction. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Drug Delivery Technology, 13(1), 1-15. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Gzella, A., & Bielenica, A. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 430. Available at: [Link]
-
Kumar, V., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Bromo-4-Chloropropiophenone in Advanced Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. ijisrt.com [ijisrt.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-chlorophenyl acetate
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry and drug development, with their unique scaffolds conferring a diverse range of biological activities. The strategic synthesis of these molecules is therefore of paramount importance. 2-Bromo-4-chlorophenyl acetate is a versatile and readily available starting material, offering multiple reaction handles for the construction of complex heterocyclic systems. The presence of a bromo, a chloro, and an acetate group allows for sequential and regioselective transformations, making it an ideal precursor for generating molecular diversity.
This application note provides detailed protocols for the synthesis of two key classes of heterocyclic compounds—benzofurans and quinolines—starting from 2-Bromo-4-chlorophenyl acetate or its derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic principles and the rationale behind the choice of reagents and conditions.
Part 1: Synthesis of 6-Chloro-2-substituted-benzofurans
The synthesis of the benzofuran scaffold from 2-Bromo-4-chlorophenyl acetate proceeds through a three-step sequence: hydrolysis of the acetate, followed by a palladium and copper-catalyzed Sonogashira coupling, and finally an intramolecular cyclization.
Workflow for Benzofuran Synthesis
Caption: Overall workflow for the synthesis of 6-chloro-2-substituted-benzofurans.
Step 1: Hydrolysis of 2-Bromo-4-chlorophenyl acetate
Principle: The acetate protecting group is removed by base-catalyzed hydrolysis to unmask the phenolic hydroxyl group, which is essential for the subsequent cyclization step.
Protocol:
-
To a solution of 2-Bromo-4-chlorophenyl acetate (1.0 eq) in methanol, add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-4-chlorophenol.
| Parameter | Condition |
| Solvent | Methanol/Water |
| Base | Sodium Hydroxide |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Acidic neutralization, extraction |
Step 2 & 3: One-Pot Sonogashira Coupling and Intramolecular Cyclization
Principle: This one-pot procedure combines a Sonogashira coupling of the in situ generated 2-Bromo-4-chlorophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] The subsequent intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group, often catalyzed by the same palladium or copper species, leads to the formation of the benzofuran.[2][3]
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4-chlorophenol (1.0 eq), the terminal alkyne (1.2 eq), and copper(I) iodide (0.1 eq) in triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-substituted-benzofuran.
| Parameter | Reagent/Condition | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition to the aryl bromide. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Triethylamine | Acts as a base and solvent. |
| Solvent | Triethylamine | Solvent |
| Temperature | 60-80 °C | Provides thermal energy for the reaction. |
| Reaction Time | 6-12 hours | Duration for reaction completion. |
Mechanistic Rationale:
The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation step with the copper acetylide (formed from the terminal alkyne and CuI), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The subsequent intramolecular cyclization is thought to proceed via an anti-addition of the phenol to the palladium-activated alkyne, followed by reductive elimination.
Caption: Simplified mechanism for benzofuran synthesis.
Part 2: Synthesis of 7-Chloro-substituted-quinolines
The synthesis of quinolines from a 2-bromoaniline precursor can be efficiently achieved using a modified Larock reaction.[4][5] This protocol utilizes a palladium-catalyzed Heck reaction between a 2-bromoaniline and an allylic alcohol, followed by an in-situ dehydrogenation to furnish the quinoline ring system. For this synthesis, we will start with the readily available 2-bromo-4-chloroaniline.
Workflow for Quinoline Synthesis
Caption: Workflow for the modified Larock synthesis of quinolines.
One-Pot Modified Larock Quinoline Synthesis
Principle: This one-pot reaction begins with a palladium-catalyzed Heck coupling of 2-bromo-4-chloroaniline with an allylic alcohol. The resulting intermediate undergoes aza-cyclization followed by dehydrogenation with diisopropyl azodicarboxylate (DIAD) to yield the aromatic quinoline.[4][5]
Protocol:
-
To a solution of 2-bromo-4-chloroaniline (1.0 eq) and the allylic alcohol (1.5 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and tetrabutylammonium chloride (1.0 eq).
-
Degas the mixture with a stream of nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise.
-
Stir the reaction at room temperature for an additional 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 7-chloro-substituted-quinoline.
| Parameter | Reagent/Condition | Purpose |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | Catalyzes the Heck reaction. |
| Base | K₂CO₃ | Neutralizes the HBr formed during the reaction. |
| Additive | Bu₄NCl | Stabilizes the palladium catalyst and promotes the reaction. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Dehydrogenating Agent | DIAD | Oxidizes the dihydroquinoline intermediate to the quinoline. |
| Temperature | 100-120 °C | Provides thermal energy for the Heck reaction. |
Mechanistic Rationale:
The reaction is initiated by the oxidative addition of the 2-bromo-4-chloroaniline to the Pd(0) catalyst. This is followed by coordination and insertion of the allylic alcohol into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and produces an enamine intermediate which cyclizes. The resulting dihydroquinoline is then oxidized by DIAD to the aromatic quinoline.
Caption: Simplified mechanism for the modified Larock quinoline synthesis.
Conclusion
The protocols outlined in this application note demonstrate the utility of 2-Bromo-4-chlorophenyl acetate and its derivatives as versatile starting materials for the synthesis of medicinally relevant heterocyclic compounds. By employing modern catalytic methods such as the Sonogashira coupling and the modified Larock reaction, complex molecular architectures can be accessed in an efficient and controlled manner. The provided step-by-step procedures, along with the mechanistic insights, are intended to empower researchers to confidently apply these synthetic strategies in their own drug discovery and development programs.
References
-
Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (2023). Larock indole synthesis. Retrieved from [Link]
-
Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. [Link]
-
Organic Chemistry Portal. (n.d.). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Retrieved from [Link]
-
Reddy, et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(19), 6293. [Link]
-
Li, J., et al. (2016). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 6(10), 8345-8349. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 2-Bromo-4-chlorophenyl acetate in the Synthesis of Novel Agrochemicals
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the utility of 2-Bromo-4-chlorophenyl acetate as a versatile synthetic intermediate for the creation of novel fungicidal agents. While not an active agrochemical itself, its unique structural features make it a valuable precursor in the synthesis of potent heterocyclic compounds.
Introduction: The Untapped Potential of a Versatile Intermediate
In the relentless pursuit of novel agrochemicals to combat evolving crop diseases and resistance, the strategic selection of starting materials is paramount. 2-Bromo-4-chlorophenyl acetate (CAS No: 98434-18-5) emerges as a significant, yet underexplored, building block in the synthesis of next-generation fungicides. Its di-substituted phenyl ring, featuring both bromine and chlorine atoms, offers multiple reactive sites for the construction of complex heterocyclic scaffolds known for their biological activity.
This guide will provide a comprehensive overview of the application of 2-Bromo-4-chlorophenyl acetate as a key intermediate, with a particular focus on the synthesis of pyrazole derivatives, a class of compounds renowned for their broad-spectrum fungicidal properties[1][2][3][4][5]. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline methodologies for the biological evaluation of the resulting compounds.
The Synthetic Advantage: Why 2-Bromo-4-chlorophenyl acetate?
The chemical architecture of 2-Bromo-4-chlorophenyl acetate offers several advantages for the synthetic chemist:
-
Orthogonal Reactivity: The bromo and chloro substituents on the phenyl ring, along with the acetate group, provide distinct reactive handles that can be selectively manipulated under different reaction conditions.
-
Foundation for Heterocycles: The phenyl acetate moiety can be readily hydrolyzed and further modified to participate in cyclization reactions, forming the backbone of various heterocyclic systems crucial for biological activity[6].
-
Scaffold for Pyrazole Synthesis: The core structure is particularly amenable to reactions that lead to the formation of pyrazole rings, which are known to be potent fungicides[1][2][3][5].
The following sections will detail a synthetic workflow from 2-Bromo-4-chlorophenyl acetate to a novel pyrazole derivative, followed by protocols for assessing its fungicidal efficacy.
Synthetic Protocol: From Intermediate to a Novel Pyrazole Fungicide
This section outlines a representative synthetic pathway for the conversion of 2-Bromo-4-chlorophenyl acetate into a 1,3-disubstituted-1H-pyrazole, a scaffold with demonstrated fungicidal potential.
Overall Synthetic Workflow
The proposed synthesis involves a multi-step process, beginning with the hydrolysis of the acetate group, followed by a Claisen condensation to form a β-diketone, and finally, a cyclization reaction with a hydrazine derivative to yield the target pyrazole.
Caption: Synthetic pathway from 2-Bromo-4-chlorophenyl acetate to a novel pyrazole derivative.
Step-by-Step Experimental Protocols
Step 1: Hydrolysis of 2-Bromo-4-chlorophenyl acetate to 2-Bromo-4-chlorophenol
-
Rationale: The initial step is the deprotection of the phenolic hydroxyl group, making it available for subsequent reactions.
-
Protocol:
-
Dissolve 2-Bromo-4-chlorophenyl acetate (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Bromo-4-chlorophenol.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Synthesis of 1-(2-Bromo-4-chlorophenyl)ethan-1-one
-
Rationale: This step introduces a ketone functionality which is a precursor for the formation of the pyrazole ring. A related compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one, is a known versatile building block for heterocyclic synthesis[6][7].
-
Protocol:
-
To a solution of 2-Bromo-4-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture to 0°C and slowly add acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the crude ketone, which can be purified by recrystallization or column chromatography.
-
Step 3: Formation of 1-(2-Bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Rationale: This enaminone intermediate is a key precursor for the pyrazole ring formation.
-
Protocol:
-
A mixture of 1-(2-Bromo-4-chlorophenyl)ethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.
-
The resulting crude product is often used in the next step without further purification.
-
Step 4: Cyclization to the Novel Pyrazole Derivative
-
Rationale: The final step involves the reaction of the enaminone with a substituted hydrazine to form the pyrazole ring. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole, which can significantly influence biological activity.
-
Protocol:
-
Dissolve the crude 1-(2-Bromo-4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol.
-
Add the desired substituted hydrazine hydrochloride (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, and the product may precipitate out. If not, concentrate the solvent and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final pyrazole derivative by column chromatography or recrystallization.
-
Biological Activity Assessment: In Vitro Antifungal Screening
Once the novel pyrazole derivatives are synthesized, their potential as agrochemical fungicides must be evaluated. The following protocol describes a standard in vitro method for assessing antifungal activity against common plant pathogens.
Fungal Strains and Culture Conditions
A panel of economically important plant pathogenic fungi should be used for the screening. Examples include:
-
Botrytis cinerea (Gray mold)
-
Rhizoctonia solani (Root rot)
-
Fusarium graminearum (Fusarium head blight)
-
Sclerotinia sclerotiorum (White mold)
The fungi should be maintained on a suitable medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 25-28°C).
In Vitro Antifungal Assay Protocol (Mycelial Growth Inhibition)
-
Rationale: This assay determines the concentration of the test compound required to inhibit the growth of the fungal mycelium.
-
Protocol:
-
Prepare stock solutions of the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO).
-
Incorporate various concentrations of the test compounds into molten PDA medium.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Plates with PDA and solvent only serve as negative controls. A commercial fungicide (e.g., pyraclostrobin) can be used as a positive control.
-
Incubate the plates at the optimal growth temperature for each fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the concentration-response data.
-
Data Presentation
The results of the antifungal screening should be summarized in a clear and concise table for easy comparison of the activity of the different synthesized derivatives.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| Novel Pyrazole 1 | Botrytis cinerea | [Insert Value] |
| Rhizoctonia solani | [Insert Value] | |
| Novel Pyrazole 2 | Botrytis cinerea | [Insert Value] |
| Rhizoctonia solani | [Insert Value] | |
| Positive Control | Botrytis cinerea | [Insert Value] |
| (e.g., Pyraclostrobin) | Rhizoctonia solani | [Insert Value] |
Conclusion and Future Directions
2-Bromo-4-chlorophenyl acetate serves as a strategic starting material for the synthesis of novel agrochemicals, particularly pyrazole-based fungicides. The protocols outlined in this guide provide a robust framework for researchers to explore the synthetic potential of this intermediate and to evaluate the biological activity of the resulting compounds. Future work should focus on the diversification of the pyrazole scaffold by utilizing a variety of substituted hydrazines and further modifications of the phenyl ring to establish a comprehensive Structure-Activity Relationship (SAR) and identify lead compounds for further development. The inherent reactivity of related bromo-phenyl derivatives in nucleophilic substitution and alkylation reactions also opens avenues for the synthesis of other classes of heterocyclic agrochemicals[6].
References
- Li, Y., et al. (2019).
-
Asian Journal of Chemistry. (2013). Synthesis and Activity of Novel Fungicide 2-(4-Bromophenyl carbamoyl)phenyl Acetate. Retrieved from [Link]
- Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048.
- Kumbhare, R. M., et al. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 12(30), 5597-5605.
- Google Patents. (n.d.). US4668701A - Pesticides.
- Patel, H. V., et al. (2012). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 12(2), 245-248.
-
Techembio. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
- Wang, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10(1), 37.
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Bromo-4-chlorophenyl acetate
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Bromo-4-chlorophenyl acetate. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water under isocratic conditions, with UV detection. The described protocol is optimized for robust performance and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and research applications.
Introduction
2-Bromo-4-chlorophenyl acetate is a halogenated aromatic compound. Accurate and reliable quantification of this and similar intermediates is critical in various research and manufacturing settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution and sensitivity.[1][2]
This guide provides a comprehensive, field-tested protocol, moving from initial theoretical considerations to a fully validated analytical method. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.
Analyte Properties & Initial Methodological Choices
A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate the initial selection of the column, mobile phase, and detector settings.
Table 1: Physicochemical Properties of 2-Bromo-4-chlorophenyl acetate
| Property | Value | Source | Implication for HPLC Method |
| Molecular Formula | C₈H₆BrClO₂ | [3] | - |
| Molecular Weight | 249.49 g/mol | [4] | - |
| XLogP3 | 2.8 | [4] | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography.[5] |
| UV Absorbance | Aromatic structure suggests strong absorbance in the UV region (approx. 200-280 nm). | Theoretical | A UV/Vis or Diode-Array Detector (DAD) is the most appropriate choice. |
The logical relationship between these properties and the starting parameters is visualized below.
Caption: Logic diagram linking analyte properties to initial HPLC parameter choices.
Phase 1: Method Development & Optimization
The goal of this phase is to achieve a sharp, symmetrical peak for 2-Bromo-4-chlorophenyl acetate, well-resolved from any potential impurities or solvent front, with a practical run time.
Materials & Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Analyte: 2-Bromo-4-chlorophenyl acetate standard (≥98% purity).
Experimental Protocol: Optimization Workflow
-
Wavelength Selection:
-
Prepare a 10 µg/mL solution of the analyte in Acetonitrile.
-
Inject the solution and acquire the UV spectrum from 200-400 nm using the DAD.
-
Identify the wavelength of maximum absorbance (λ-max). For aromatic compounds of this nature, this is typically between 210 nm and 270 nm.[6] The λ-max was determined to be 220 nm , which was selected for all subsequent experiments to ensure maximum sensitivity.
-
-
Mobile Phase Scouting (Isocratic):
-
The hydrophobicity (XLogP3 ≈ 2.8) suggests that a moderate percentage of organic solvent will be required for elution.[4]
-
Prepare mobile phases with varying Acetonitrile/Water ratios (e.g., 50:50, 60:40, 70:30 v/v).
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject a standard solution (10 µg/mL) under each condition.
-
Observation & Choice: A mobile phase composition of 65:35 (v/v) Acetonitrile:Water provided the best balance of retention time (k'), peak shape (asymmetry), and efficiency (plate count). Lower ACN ratios led to excessive retention, while higher ratios resulted in elution near the void volume.
-
-
Flow Rate Optimization:
-
Using the selected mobile phase (65:35 ACN:H₂O), evaluate flow rates of 0.8, 1.0, and 1.2 mL/min.
-
Observation & Choice: A flow rate of 1.0 mL/min was chosen as it offered optimal efficiency without generating excessive backpressure, and allowed for a practical run time of under 10 minutes.
-
Final Optimized Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 65:35 (v/v) Acetonitrile : Water |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
Phase 2: Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).
Caption: Workflow for HPLC method development and validation.
Validation Experiments & Results
-
Specificity: The specificity of the method was evaluated by injecting a blank (diluent) and comparing its chromatogram to that of a standard solution. The blank showed no interfering peaks at the retention time of 2-Bromo-4-chlorophenyl acetate.
-
Linearity & Range: Linearity was assessed by preparing standard solutions at seven concentrations ranging from 1 µg/mL to 100 µg/mL. Each concentration was injected in triplicate. The calibration curve of peak area versus concentration demonstrated excellent linearity.
-
Accuracy: Accuracy was determined by the recovery method. A known amount of analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of a target concentration of 20 µg/mL). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution (20 µg/mL) on the same day.
-
Intermediate Precision: The repeatability test was repeated by a different analyst on a different day to assess intermediate precision.
-
-
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] It was determined based on the signal-to-noise ratio (S/N) method, established as the concentration that yields an S/N ratio of approximately 10:1.
Summary of Validation Results
Table 3: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | %RSD ≤ 2% |
| Intermediate Precision (%RSD) | 0.68% | %RSD ≤ 2% |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |
The results confirm that the developed method is linear, accurate, and precise for the intended analytical range.
Final Protocol for Routine Analysis
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Bromo-4-chlorophenyl acetate and dissolve in a 25 mL volumetric flask with Acetonitrile.
-
Working Standard (e.g., 20 µg/mL): Dilute the stock solution appropriately with the mobile phase (65:35 ACN:H₂O).
Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the validated range (1-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Quantify the amount of 2-Bromo-4-chlorophenyl acetate in the sample by comparing the peak area to that of the standard.
Conclusion
This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of 2-Bromo-4-chlorophenyl acetate. The causality-driven approach, starting from the analyte's physicochemical properties, resulted in a robust and reliable method. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and research environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[7][11] ([Link])
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[8][10] ([Link])
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs.[9] ([Link])
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks. ([Link])
-
Reversed-Phase Chromatography: An Overview - AZoLifeSciences.[12] ([Link])
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.[1] ([Link])
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.[13] ([Link])
-
Reversed Phase Chromatography; Principles and methods handbook.[14] ([Link])
Sources
- 1. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Note: GC-MS Analysis for 2-Bromo-4-chlorophenyl acetate Reaction Monitoring
Abstract
This application note provides a comprehensive, step-by-step protocol for monitoring the synthesis of 2-Bromo-4-chlorophenyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust and reliable reaction monitoring. The protocol covers sample preparation, instrument configuration, quantitative analysis using an internal standard, and data interpretation. The methodologies described herein are designed to be self-validating, promoting scientific integrity and reproducibility.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of pharmaceutical intermediates and other fine chemicals, such as 2-Bromo-4-chlorophenyl acetate, precise monitoring of the reaction progress is paramount. It allows for the determination of reaction completion, optimization of reaction conditions, and identification of potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2] This application note details a robust GC-MS method for tracking the esterification of 2-Bromo-4-chlorophenol to 2-Bromo-4-chlorophenyl acetate.
The choice of GC-MS is predicated on the volatility of the analyte and related compounds, which makes them amenable to gas chromatographic separation.[3] The mass spectrometer provides sensitive detection and structural information, which is crucial for distinguishing between the starting material, product, and any potential isomers or impurities.[1][4]
Foundational Principles: Why GC-MS is the Right Tool
The successful application of GC-MS for reaction monitoring hinges on understanding the interplay between the sample's chemical properties and the instrument's capabilities.
-
Volatility and Thermal Stability: The analyte, 2-Bromo-4-chlorophenyl acetate, and the starting material, 2-Bromo-4-chlorophenol, are sufficiently volatile and thermally stable for GC analysis. However, the presence of a polar hydroxyl group in the starting material can sometimes lead to peak tailing.[5] While derivatization is a common strategy to improve the chromatography of polar compounds, in this case, direct analysis is often feasible with a well-chosen column and optimized conditions.[6][7] Derivatization converts polar functional groups into less polar, more volatile derivatives.[8][9]
-
Separation Science: A key challenge is achieving baseline separation between the reactant (2-Bromo-4-chlorophenol) and the product (2-Bromo-4-chlorophenyl acetate). A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically effective for separating these halogenated aromatic compounds.[1]
-
Mass Spectral Identification: Electron Ionization (EI) is the standard ionization technique for GC-MS.[10] The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each compound.[4] For halogenated compounds like 2-Bromo-4-chlorophenyl acetate, the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provide definitive confirmation of their presence in a given chromatographic peak.[11][12][13]
Experimental Workflow: A Visual Guide
The overall process for monitoring the reaction is summarized in the following workflow diagram.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note and Protocol: Strategic Alkylation of 2-Bromo-4-chlorophenyl acetate for Pharmaceutical Scaffolding
Introduction: The Strategic Value of 2-Bromo-4-chlorophenyl acetate in Drug Discovery
2-Bromo-4-chlorophenyl acetate is a versatile bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring two distinct halogen atoms (bromine and chlorine) at positions amenable to selective functionalization, and an acetate group that can be readily hydrolyzed to a phenol, offers a rich scaffold for the synthesis of complex molecular architectures. The strategic alkylation of this molecule is a key transformation, enabling the introduction of diverse alkyl groups that can modulate the steric, electronic, and lipophilic properties of derivative compounds, ultimately influencing their biological activity and pharmacokinetic profiles.
This application note provides a comprehensive guide to the experimental setup for the alkylation of 2-Bromo-4-chlorophenyl acetate. We will delve into the mechanistic rationale behind cross-coupling reactions, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for scientists engaged in the synthesis of novel pharmaceutical intermediates.
Core Principles: Navigating the Landscape of C(sp²)-C(sp³) Bond Formation
The introduction of an alkyl group onto the aromatic ring of 2-Bromo-4-chlorophenyl acetate is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The choice of catalytic system is paramount and is dictated by the desired regioselectivity (i.e., reaction at the C-Br vs. C-Cl bond) and the nature of the alkylating agent.
The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position. This selectivity arises from the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition to the palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[1]
Several powerful methods can be employed for this transformation, with Nickel-catalyzed and Iron-catalyzed couplings being particularly noteworthy for their cost-effectiveness and unique reactivity profiles.[2][3]
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysis has emerged as a powerful tool for the formation of C(sp²)-C(sp³) bonds, often displaying complementary reactivity to palladium.[4] In the context of alkylating 2-Bromo-4-chlorophenyl acetate, a nickel-catalyzed cross-electrophile coupling offers a direct and efficient route. This approach couples two different electrophiles, the aryl bromide and an alkyl halide, in the presence of a reducing agent.[5] The mechanism is thought to involve the formation of an alkyl radical which then couples with a Ni(II)-aryl intermediate.[4]
Iron-Catalyzed Alkylation using Grignard Reagents
Iron, being an abundant and non-toxic metal, provides a sustainable alternative to precious metal catalysts.[3] Iron-catalyzed cross-coupling reactions between aryl halides and alkyl Grignard reagents have proven to be highly effective for C-C bond formation.[3] The reaction is believed to proceed through a mechanism that may involve the formation of an iron-ate complex.[6] Grignard reagents, being potent nucleophiles, require careful handling under anhydrous conditions.[7][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective alkylation of 2-Bromo-4-chlorophenyl acetate.
Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling with an Alkyl Bromide
This protocol describes the selective alkylation at the C-Br bond using a nickel catalyst and an unactivated alkyl bromide.
Materials:
-
2-Bromo-4-chlorophenyl acetate
-
Alkyl bromide (e.g., 1-bromopentane)
-
Nickel(II) chloride (NiCl₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder (<10 micron, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere manifold[9]
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Workflow Diagram:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Bromo-4-chlorophenyl Acetate as a Versatile Precursor for Novel Organic Compounds
Abstract
This technical guide provides a comprehensive overview of 2-bromo-4-chlorophenyl acetate, a pivotal precursor in modern organic synthesis. Its unique structural features—a reactive C-Br bond amenable to palladium-catalyzed cross-coupling and a strategically positioned acetate group—make it an invaluable building block for creating complex molecular architectures. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The subsequent utility of the resulting products in the synthesis of novel heterocyclic compounds is also explored. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Value of 2-Bromo-4-chlorophenyl Acetate
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 2-Bromo-4-chlorophenyl acetate emerges as a highly strategic precursor due to its trifunctional nature. The molecule features:
-
A Bromine Atom: Positioned at C2, this halogen serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular complexity.
-
A Chlorine Atom: Located at C4, this halogen is significantly less reactive than bromine in typical Pd-catalyzed conditions, offering a secondary site for potential downstream functionalization under more forcing conditions.
-
An Acetate Ester: This group serves a dual purpose. It acts as a protected phenol, which can be readily hydrolyzed post-coupling to reveal a hydroxyl group—a key functional handle for further reactions or for its role in biological interactions. Secondly, its electronic properties can influence the reactivity of the aromatic ring.
This guide moves beyond simple procedural lists to explain the underlying principles, enabling scientists to adapt and troubleshoot these powerful synthetic methods.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molar Mass | 249.49 g/mol |
| Appearance | Off-white to light yellow solid or liquid |
| CAS Number | 143575-92-8 (varies by source, verify with supplier) |
| Key Reactive Sites | C2-Br (high reactivity), C4-Cl (low reactivity), Acetate Ester |
Foundational Synthesis: Preparation of the Precursor
The precursor itself is readily synthesized from its corresponding phenol, ensuring a cost-effective and accessible starting point for multi-step syntheses.
Protocol 2.1: Acetylation of 2-Bromo-4-chlorophenol
This protocol describes the straightforward esterification of 2-bromo-4-chlorophenol to yield the title compound. The use of acetic anhydride with a catalytic amount of acid is a standard and high-yielding procedure.
Reagents & Equipment:
-
2-Bromo-4-chlorophenol
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-4-chlorophenol (1.0 eq) in dichloromethane.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops) or pyridine (0.1 eq) to the stirring mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to quench the acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-bromo-4-chlorophenyl acetate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the primary reactive center of 2-bromo-4-chlorophenyl acetate, making it an ideal substrate for palladium-catalyzed reactions that form the bedrock of modern drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and organic materials.[1][2] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it exceptionally powerful.[3]
The mechanism proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Expert Insight: The choice of base is critical. Carbonates like Na₂CO₃ or K₂CO₃ are effective and compatible with the acetate group. Stronger bases like hydroxides could risk premature hydrolysis of the ester.
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-4-chlorophenyl acetate | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | 1.1 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium(0) Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base for Transmetalation |
| Toluene/Ethanol/Water | - | Solvent System (e.g., 4:1:1) |
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-chlorophenyl acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl compound.
The true utility of the acetate group is often realized in its removal to unmask a phenol.
Procedure:
-
Dissolve the purified biphenyl acetate product (from 3.1.1) in methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.
-
Neutralize the mixture by adding 1M HCl until the pH is ~7.
-
Remove methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify as needed to yield the final biphenylol.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in medicinal chemistry.[4][5] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.
This cycle also relies on a Pd(0)/Pd(II) pathway but requires a specialized bulky phosphine ligand to facilitate the crucial reductive elimination step.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Expert Insight: This reaction is highly sensitive to the choice of base and ligand. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common. The ligand (e.g., XPhos, RuPhos) is crucial for catalyst stability and efficiency; its selection may require screening for optimal results.
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-4-chlorophenyl acetate | 1.0 | Aryl Halide Substrate |
| Primary or Secondary Amine | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium(0) Precursor |
| XPhos or similar ligand | 0.04 - 0.08 | Sterically Hindered Ligand |
| NaOt-Bu or K₃PO₄ | 1.4 | Strong, Non-nucleophilic Base |
| Anhydrous Toluene or Dioxane | - | Aprotic Solvent |
Procedure:
-
Glovebox Recommended: The catalyst system and base are often air- and moisture-sensitive. In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (NaOt-Bu, 1.4 eq) to a dry Schlenk tube.
-
Add 2-bromo-4-chlorophenyl acetate (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and bring it out of the glovebox. Heat the reaction to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Heterocyclic Synthesis
The true synthetic power of 2-bromo-4-chlorophenyl acetate is demonstrated when the products of cross-coupling are used as advanced intermediates for constructing heterocyclic scaffolds, which are of immense interest in drug discovery.[6]
Logical Workflow: From Precursor to Heterocycle
The general strategy involves installing a functional group via cross-coupling and then using that group, often in concert with the deprotected phenol, to drive a cyclization reaction.
Caption: Strategic workflow from precursor to complex heterocycle.
Conceptual Protocol 4.1: Synthesis of a Dibenzofuran Derivative
This conceptual protocol outlines the synthesis of a substituted dibenzofuran, a privileged scaffold in medicinal chemistry, starting from the product of a Suzuki coupling.
-
Step A: Suzuki Coupling. Synthesize a 2'-acetoxy-5'-chloro-2-methyl-[1,1'-biphenyl] using Protocol 3.1.1 with 2-methylphenylboronic acid as the coupling partner.
-
Step B: Hydrolysis. Deprotect the acetate group of the resulting biphenyl using Protocol 3.1.2 to yield 5'-chloro-2-methyl-[1,1'-biphenyl]-2'-ol.
-
Step C: Oxidative Cyclization.
-
Dissolve the biphenylol from Step B in an appropriate solvent like toluene.
-
Add a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant like Cu(OAc)₂ or molecular oxygen.
-
Heat the reaction. The palladium catalyst will facilitate an intramolecular C-H activation/dehydrogenative coupling between the phenol oxygen and the methyl-bearing carbon, forging the furan ring.
-
After workup and purification, this yields the final chlorinated methyl-dibenzofuran product.
-
Conclusion and Future Outlook
2-Bromo-4-chlorophenyl acetate is more than a simple aryl halide; it is a carefully designed synthetic tool. Its differentiated halogens and protected phenol functionality provide a robust platform for sequential, site-selective modifications. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate its utility in accessing key biaryl and N-aryl intermediates. As the demand for novel, complex small molecules continues to grow in pharmaceutical and materials science, the strategic application of versatile precursors like 2-bromo-4-chlorophenyl acetate will remain essential for innovation and discovery.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General Suzuki-Miyaura reference)
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1134–1145. (General Buchwald-Hartwig reference)
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (General Buchwald-Hartwig reference)
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]
Application Note: Reaction of 2-Bromo-4-chlorophenyl acetate with Amines
Abstract
This document provides a detailed technical guide on the reaction mechanism between 2-Bromo-4-chlorophenyl acetate and various amines. The primary focus is on elucidating the controlling factors of the reaction, with an emphasis on the Nucleophilic Aromatic Substitution (SNAr) pathway. We explore the principles of regioselectivity, the influence of substituents, and the nature of the nucleophile. This guide also presents validated experimental protocols for conducting the reaction, isolating the product, and performing characterization to confirm the mechanistic outcome. The insights provided are critical for professionals engaged in the synthesis of novel pharmaceutical intermediates where substituted aminophenols are valuable structural motifs.
Introduction: Significance in Medicinal Chemistry
The synthesis of substituted anilines and aminophenols is a cornerstone of modern drug development. These moieties are present in a vast array of clinically significant molecules, acting as key pharmacophores that govern biological activity. The substrate, 2-Bromo-4-chlorophenyl acetate, represents a versatile starting material, featuring a di-halogenated and activated aromatic ring. Understanding its reactivity with amines is crucial for designing synthetic routes to novel compounds.
The reaction's outcome is not trivial; it is a question of regioselectivity. Will the amine substitute the bromine or the chlorine? Answering this question requires a deep understanding of the underlying electronic and steric factors governing the reaction mechanism. This note serves as both a theoretical guide and a practical handbook for leveraging this important transformation.
Theoretical Framework: Unraveling the Reaction Mechanism
The reaction of an amine with 2-Bromo-4-chlorophenyl acetate is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from the more familiar SN1 and SN2 reactions and is characteristic of aromatic rings bearing specific features.[1]
Core Principles of SNAr:
-
Electron-Poor Aromatic Ring: The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which make it susceptible to attack by a nucleophile.[1][2]
-
Addition-Elimination Sequence: The mechanism involves two main steps:
-
Addition: The nucleophile (amine) attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][3] This is typically the rate-determining step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
-
-
Ortho/Para Direction: SNAr reactions are significantly accelerated when the EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.[1][3][4]
Predicting Regioselectivity: Bromine vs. Chlorine
The key chemical question for the substrate 2-Bromo-4-chlorophenyl acetate is which halogen will be displaced.
-
Leaving Group Ability: In contrast to SN1/SN2 reactions, the C-X bond is broken in the fast, second step of the SNAr mechanism. Therefore, the bond strength (C-Cl > C-Br) is less important than the ability of the halogen to activate the ring for the initial nucleophilic attack. The "element effect" in SNAr often shows a reactivity order of F > Cl > Br > I, because the higher electronegativity of fluorine strongly polarizes the carbon atom, making it more electrophilic.[5]
-
Electronic Activation (The Decisive Factor): The acetate group (-OAc) is the primary activating group. While the ether oxygen can donate electron density via resonance, the adjacent carbonyl group is strongly electron-withdrawing. This withdrawing effect is crucial for stabilizing the Meisenheimer intermediate.
-
Attack at C-Br (Position 2): The bromine is para to the carbonyl oxygen of the acetate group. When the amine attacks this position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the oxygen of the carbonyl group through resonance. This provides substantial stabilization.
-
Attack at C-Cl (Position 4): The chlorine is meta to the carbonyl oxygen. An attack at this position does not allow for direct resonance delocalization of the negative charge onto the acetate group.
-
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-chlorophenyl acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-4-chlorophenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and authoritative literature.
Synthesis Overview & Core Principles
The synthesis of 2-Bromo-4-chlorophenyl acetate is fundamentally an esterification reaction. The most common and direct approach involves the O-acylation of 4-bromo-2-chlorophenol using an acetylating agent. The general transformation is illustrated below:
(Image: General reaction scheme for the acetylation of 4-bromo-2-chlorophenol.)
The success of this synthesis hinges on several key factors: the choice of acetylating agent, the catalytic system, reaction conditions (temperature, solvent), and the purity of the starting materials. The electronic properties of the starting phenol—specifically the presence of two electron-withdrawing halogens—decrease the nucleophilicity of the phenolic oxygen, often necessitating the use of a base or catalyst to achieve efficient conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for this synthesis, and how do I choose?
A1: The two primary choices are Acetic Anhydride ((CH₃CO)₂O) and Acetyl Chloride (CH₃COCl) .
-
Acetic Anhydride: Generally preferred for its lower cost, easier handling, and less aggressive nature. It reacts to form the desired ester and acetic acid as a byproduct. The reaction often requires a base or catalyst (like pyridine or DMAP) to deprotonate the phenol and activate the anhydride.
-
Acetyl Chloride: More reactive than acetic anhydride, which can lead to faster reaction times. However, it is highly corrosive, moisture-sensitive, and produces corrosive HCl gas as a byproduct. This necessitates the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger.
Recommendation: For most lab-scale syntheses, acetic anhydride in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric amount of a base like triethylamine offers the best balance of reactivity, safety, and yield.
Q2: Why is a base or catalyst necessary for this reaction?
A2: The starting material, 4-bromo-2-chlorophenol, is a weakly acidic and poorly nucleophilic phenol.[1] The electron-withdrawing effects of the bromine and chlorine atoms reduce the electron density on the phenolic oxygen, making it a weak nucleophile. A base or catalyst serves one of two critical functions:
-
To Deprotonate the Phenol: A stoichiometric base (e.g., triethylamine, pyridine) removes the acidic proton from the hydroxyl group, forming a more nucleophilic phenoxide anion. This anion readily attacks the electrophilic carbonyl carbon of the acetylating agent.
-
To Activate the Acetylating Agent (Nucleophilic Catalysis): A catalyst like DMAP is a hyper-nucleophile. It first reacts with the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic phenol. This mechanism is highly efficient and allows the reaction to proceed under mild conditions.[2][3]
Q3: What solvent system is optimal for this synthesis?
A3: The ideal solvent should be aprotic and inert to the reaction conditions. It must fully dissolve the starting phenol and be compatible with the chosen base and acetylating agent.
-
Excellent Choices: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate are commonly used.[2] They are good solvents for the reactants and are unreactive.
-
Acceptable Choices: Acetonitrile can also be used, particularly in reactions that may require slightly higher temperatures.[4]
-
Solvents to Avoid: Protic solvents like water or alcohols (methanol, ethanol) are unsuitable as they will compete with the phenol in reacting with the acetylating agent, leading to low yields and undesired byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 1. Inactive Catalyst or Insufficient Base | The catalyst (e.g., DMAP) may be old or degraded. If using a base like triethylamine, using a sub-stoichiometric amount (less than 1.0 equivalent relative to the phenol) will leave unreacted, non-nucleophilic phenol in the mixture. | Use freshly sourced DMAP. For base-mediated reactions, ensure at least 1.1-1.2 equivalents of the base are used to drive the equilibrium towards the phenoxide. |
| 2. Moisture Contamination | Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis. Water will consume the acetylating agent to form acetic acid, reducing the amount available to react with the phenol. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 3. Sub-optimal Reaction Temperature | Acylation of deactivated phenols can be slow at room temperature. Insufficient thermal energy may lead to a stalled or incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C. Avoid excessive heat, which can promote side reactions. |
| 4. Poor Quality Starting Phenol | Impurities in the 4-bromo-2-chlorophenol can inhibit the reaction. The starting material should be a clean, crystalline solid. | Purify the starting phenol by recrystallization if its purity is suspect. Confirm purity via melting point or NMR spectroscopy. |
Problem: Product is an Oil or Fails to Crystallize
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 1. Presence of Acetic Acid/Anhydride | Residual acetic anhydride or its hydrolysis product, acetic acid, can act as an impurity that disrupts the crystal lattice, resulting in an oil. | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic impurities. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic. |
| 2. Unreacted Starting Material | The starting phenol has a different polarity and crystal structure than the product. Its presence as a significant impurity will lower the product's melting point and inhibit crystallization. | If TLC shows significant unreacted phenol, purify the crude product using flash column chromatography on silica gel. A solvent system like Hexanes/Ethyl Acetate is typically effective.[2] |
| 3. Solvent Trapped in Product | If the product is isolated by solvent evaporation, residual solvent can become trapped, leading to an oily or gummy consistency. | After evaporating the bulk solvent, place the flask under a high vacuum for several hours to remove trace solvents. For recrystallization, ensure the product is thoroughly dried after filtration. |
Problem: Reaction Monitoring by TLC is Unclear
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 1. Co-spotting of Product and Starting Material | The ester product is less polar than the starting phenol due to the conversion of the polar -OH group to a less polar ester group. However, in some solvent systems, their Rf values can be very close. | Use a less polar eluent system for your TLC (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). This will increase the separation between the spots. Visualize the TLC plate under UV light and also consider staining with potassium permanganate, which will react with the phenol but not the ester. |
| 2. Streaking on the TLC Plate | Streaking is often caused by acidic or basic compounds interacting strongly with the silica gel. It can also occur if the sample is too concentrated. | Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your TLC eluent to improve spot shape. Ensure the sample spotted on the plate is sufficiently dilute. |
Visualized Workflows & Protocols
General Synthesis Workflow
The following diagram outlines the critical stages of the synthesis, from initial setup to final analysis.
Caption: Standard workflow for the synthesis of 2-Bromo-4-chlorophenyl acetate.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol details a reliable method using acetic anhydride and triethylamine.
Materials:
-
4-bromo-2-chlorophenol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous DCM (approx. 0.2 M concentration).
-
Establish an inert atmosphere by flushing the flask with nitrogen or argon.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Following the base, add acetic anhydride (1.5 eq) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the disappearance of the starting phenol by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
-
Workup:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM if necessary.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove triethylamine)
-
Saturated aqueous NaHCO₃ (to remove excess acetic anhydride/acid) - Caution: CO₂ evolution!
-
Brine (to remove residual water)
-
-
Dry the isolated organic layer over anhydrous Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.
-
References
- Google Patents. (2014). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- Google Patents. (1991). Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. (2012). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
IUCr Journals. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]
-
ACS Publications. (2023). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Retrieved from [Link]
-
Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
-
ACS Publications. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
Patsnap Eureka. (2020). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Impurity Profiling of 2-Bromo-4-chlorophenyl acetate
Welcome to the technical support center for 2-Bromo-4-chlorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities in this important chemical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your experiments and the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 2-Bromo-4-chlorophenyl acetate?
The impurity profile of 2-Bromo-4-chlorophenyl acetate is primarily dictated by its synthesis route, which is typically the acetylation of 2-Bromo-4-chlorophenol.[1][2] Impurities can be categorized into three main groups: starting materials, reaction by-products, and degradation products.
-
Unreacted Starting Material: The most common impurity is unreacted 2-Bromo-4-chlorophenol .[3] Its presence indicates an incomplete reaction. Due to its free hydroxyl group, it is more polar than the final product and can be easily detected by chromatographic techniques.
-
Reagent-Related Impurities:
-
Acetic Anhydride/Acetyl Chloride: These are common acetylating agents.[4]
-
Acetic Acid: This is a by-product of the reaction when using acetic anhydride.[5]
-
Catalysts: Depending on the method, catalysts like pyridine or 4-dimethylaminopyridine (DMAP) may be used.[1][2][6] Residual amounts can remain if the purification process is not thorough.
-
-
Process-Related By-products:
-
Isomeric Impurities: If the starting 4-chlorophenol was not pure, bromination could lead to other bromo-chloro-phenol isomers, which would then be acetylated.[7]
-
Di-brominated Species: Over-bromination of the precursor phenol can lead to species like 2,6-dibromo-4-chlorophenol, which would subsequently be acetylated.[7]
-
-
Degradation Products:
-
Hydrolysis: The ester linkage in 2-Bromo-4-chlorophenyl acetate can be susceptible to hydrolysis, especially in the presence of moisture or acid/base, reverting to 2-Bromo-4-chlorophenol and acetic acid.
-
Q2: My ¹H NMR spectrum shows an unexpected broad singlet at around 5-6 ppm. What could this be?
A broad singlet in the 5-6 ppm range (this can shift depending on the solvent and concentration) is highly characteristic of the phenolic hydroxyl (-OH) proton of the unreacted starting material, 2-Bromo-4-chlorophenol . Acetylation removes this hydroxyl group, so its presence in the NMR of the final product is a clear indicator of an incomplete reaction.
To confirm, you can perform a simple D₂O shake experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing the peak to diminish or disappear entirely.
Q3: I have an unknown peak in my HPLC chromatogram. How can I begin to identify it?
Identifying an unknown peak requires a systematic approach. The first step is to consider the likely culprits based on the reaction chemistry, as detailed in Q1.
Here is a logical workflow for impurity identification:
Caption: A systematic workflow for identifying unknown chromatographic peaks.
Causality Behind the Workflow:
-
Co-injection: This is the simplest and most definitive way to confirm or rule out the presence of unreacted starting material. If the unknown peak's retention time and shape perfectly match that of the 2-Bromo-4-chlorophenol standard when analyzed in the same run, you have a positive identification.
-
LC-MS Analysis: If it's not the starting material, the next logical step is to get mass information. Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight of the impurity. You can then compare this mass to the molecular weights of other potential impurities (e.g., isomers, di-brominated by-products).
-
Further Characterization: If the mass does not match an obvious candidate, or for definitive confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.
Q4: How can I set up a basic HPLC method for purity analysis of 2-Bromo-4-chlorophenyl acetate?
A reverse-phase HPLC method is generally effective for separating 2-Bromo-4-chlorophenyl acetate from its more polar starting material and potential by-products.[8]
Recommended Starting Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile at approx. 1 mg/mL.
Rationale for Protocol Choices:
-
C18 Column: Provides good hydrophobic retention for aromatic compounds.
-
Acidified Mobile Phase: The acid (phosphoric or formic acid is also common) protonates any residual phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (Acetonitrile) ensures that both the more polar impurities (like 2-Bromo-4-chlorophenol) and the less polar product are eluted with good peak shape in a reasonable timeframe.
-
UV Detection at 220 nm: This wavelength is a good general choice for aromatic compounds, providing strong absorbance for both the product and likely impurities.
Troubleshooting Guide
Issue 1: The final product has a pink or brownish hue.
-
Probable Cause: This often indicates the presence of oxidized phenolic impurities. Phenols, including the starting material 2-Bromo-4-chlorophenol, are susceptible to air oxidation, which can form colored quinone-type species.
-
Solution:
-
Improve Purification: Ensure the final product is thoroughly purified, for example by recrystallization or column chromatography, to remove all traces of the starting phenol.
-
Inert Atmosphere: During the reaction and workup, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage: Store the final product under an inert atmosphere, protected from light, to prevent degradation over time.
-
Issue 2: The reaction yield is low, with a significant amount of starting material remaining.
-
Probable Cause 1: Insufficient Acetylating Agent: The stoichiometry may be incorrect, or the acetylating agent may have degraded due to exposure to moisture.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of fresh, high-purity acetic anhydride or acetyl chloride.
-
-
Probable Cause 2: Ineffective Catalysis: If using a catalyst like pyridine, it may be of poor quality or used in insufficient quantity. For phenol acetylations, a base catalyst is often necessary to activate the phenol.[6]
-
Solution: Ensure the catalyst is pure and dry. For challenging acetylations, a more potent catalyst like DMAP can be used in catalytic amounts alongside a stoichiometric base like triethylamine.
-
-
Probable Cause 3: Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While some acetylations proceed at room temperature, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor the reaction by TLC or HPLC to avoid by-product formation at higher temperatures.
-
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Likely Origin | Recommended Analytical Technique |
| 2-Bromo-4-chlorophenol | Br(Cl)C₆H₃OH | Unreacted Starting Material, Hydrolysis | HPLC, GC-MS, ¹H NMR |
| Acetic Acid | CH₃COOH | By-product of Acetylation | ¹H NMR (in appropriate solvent) |
| Pyridine/DMAP | C₅H₅N / (CH₃)₂NC₅H₄N | Residual Catalyst | HPLC, GC-MS |
| 2,6-Dibromo-4-chlorophenyl acetate | Br₂(Cl)C₆H₂OC(O)CH₃ | Over-bromination of Precursor | HPLC, LC-MS |
Synthetic Context: Impurity Formation
The primary route to 2-Bromo-4-chlorophenyl acetate is the esterification of 2-Bromo-4-chlorophenol. Understanding this reaction is key to anticipating impurities.
Caption: Acetylation of 2-Bromo-4-chlorophenol to form the desired product and key by-products.
This diagram illustrates that an incomplete reaction directly leads to the starting material being a primary impurity. The reaction itself generates acetic acid, which must be removed during the workup process.
References
- Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- PubChem. (n.d.). 2-Bromo-4-chlorophenol.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-chlorophenol 98.
- IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl].
- ResearchGate. (n.d.). Phenyl acetate as an acetylating agent of various primary amines.
- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- Allen. (n.d.). (iii) - H 2 O / H + - 4-Bromophenyl acetic acid. In the above reaction 'A' is.
- RSC Publishing. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol.
- Tokyo Chemical Industry. (n.d.). Methyl alpha-Bromo-2-chlorophenylacetate.
- NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
- Ataman Kimya. (n.d.). PHENYL ACETATE.
- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
- International Journal of ChemTech Research. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under.
- University of Calgary. (n.d.). Acylation of phenols.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- The Good Scents Company. (n.d.). phenyl acetate, 122-79-2.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenyl acetate
Welcome to the technical support center for the purification of crude 2-Bromo-4-chlorophenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is based on established principles of organic chemistry and practical, field-proven insights to ensure you achieve the highest possible purity for your compound.
Introduction
2-Bromo-4-chlorophenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The purification of this compound can present several challenges, from the removal of closely related impurities to the prevention of product degradation. This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 2-Bromo-4-chlorophenyl acetate is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not readily available; likely a low-melting solid | |
| Boiling Point | Not readily available; likely high boiling point | |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.[2] | [2] |
| Stability | Susceptible to hydrolysis under acidic or basic conditions. |
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude 2-Bromo-4-chlorophenyl acetate, providing potential causes and actionable solutions.
Issue 1: Persistent Yellow or Brown Color in the Purified Product
-
Question: After purification by recrystallization or column chromatography, my 2-Bromo-4-chlorophenyl acetate is still colored. What is causing this, and how can I obtain a colorless product?
-
Answer: A persistent color in your product often indicates the presence of residual impurities from the synthesis, such as unreacted starting materials or byproducts.[3] For halogenated compounds, residual bromine can also impart a color.
Troubleshooting Steps:
-
Aqueous Wash: Before concentrating the crude product from your reaction workup, perform a wash with a reducing agent to quench any unreacted bromine. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[3]
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. Charcoal is highly effective at adsorbing colored impurities.[4] Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
-
Optimize Chromatography: If using column chromatography, ensure your chosen solvent system provides good separation between your product and the colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.[4]
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I am attempting to recrystallize my crude 2-Bromo-4-chlorophenyl acetate, but it is separating as an oil instead of forming crystals. Why is this happening?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of your compound.[4] This is a common issue for compounds with lower melting points.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil and ensure the solution is not overly saturated.[5]
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can promote oiling out.
-
Solvent System Modification: The choice of solvent is critical. A solvent system with a lower boiling point or a mixture of solvents can help. For esters, a common recrystallization solvent system is a mixture of hexanes and ethyl acetate.[6] Start by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline 2-Bromo-4-chlorophenyl acetate, adding a seed crystal to the cooled solution can induce crystallization.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am using column chromatography, but I am not getting a good separation between my product and the impurities. What can I do to improve the resolution?
-
Answer: Poor separation in column chromatography can be attributed to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.[7]
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the eluent is the most critical factor.[4] Use thin-layer chromatography (TLC) to screen different solvent systems. For 2-Bromo-4-chlorophenyl acetate, a gradient of hexanes and ethyl acetate is a good starting point.[8] Aim for an Rf value of 0.2-0.4 for your product to achieve good separation.
-
Proper Column Packing: Ensure the column is packed uniformly to prevent channeling, where the solvent and sample bypass the stationary phase.[9][10] A well-packed column is crucial for high resolution.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[4] A broad initial band will lead to poor separation.
-
Flow Rate: A slower flow rate generally improves separation by allowing for better equilibration between the mobile and stationary phases.
-
Issue 4: Low Yield After Purification
-
Question: My final yield of pure 2-Bromo-4-chlorophenyl acetate is very low after purification. What are the potential causes, and how can I improve my recovery?
-
Answer: A low yield can result from several factors, including incomplete reactions, losses during workup and transfers, or using an excessive amount of solvent during recrystallization.[5]
Troubleshooting Steps:
-
Recrystallization Solvent Volume: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[5] Always use the minimum amount of hot solvent required to dissolve your crude product.
-
Recovery from Mother Liquor: If you suspect significant product loss in the mother liquor, you can concentrate it and attempt a second recrystallization or purify the residue by column chromatography.
-
Adsorption on Silica Gel: During column chromatography, some product may irreversibly adsorb to the silica gel, especially if it is slightly acidic.[7] If you suspect this is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to your eluent) or an alternative stationary phase like alumina.
-
Product Hydrolysis: 2-Bromo-4-chlorophenyl acetate is an ester and can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for extended periods during workup or chromatography.[11] Ensure that any aqueous washes are performed expeditiously and that the organic phase is thoroughly dried before concentrating.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude 2-Bromo-4-chlorophenyl acetate?
-
A1: Common impurities may include unreacted starting materials such as 2-bromo-4-chlorophenol and acetyl chloride or acetic anhydride. Side products from the synthesis could also be present, such as di-acetylated products or products from side reactions involving the bromine or chlorine substituents.[12]
-
-
Q2: Which purification method is generally preferred for 2-Bromo-4-chlorophenyl acetate?
-
A2: Both recrystallization and column chromatography are effective methods. Recrystallization is often simpler and more scalable if a suitable solvent system can be found and the impurities have significantly different solubilities. Column chromatography offers better separation for closely related impurities but can be more time-consuming and result in lower yields due to product adsorption.[9] The choice often depends on the specific impurity profile of your crude material.
-
-
Q3: How can I monitor the progress of my column chromatography purification?
-
A3: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[9] Collect fractions as the solvent elutes from the column and spot a small amount of each fraction on a TLC plate. By visualizing the spots under UV light or with a staining agent, you can determine which fractions contain your pure product.
-
-
Q4: Is it necessary to perform an aqueous workup before purification?
-
A4: Yes, a thorough aqueous workup is highly recommended.[13] This typically involves washing the organic layer with a dilute base (like sodium bicarbonate) to remove acidic impurities, followed by a wash with brine to remove residual water. This initial cleanup simplifies the subsequent purification by recrystallization or chromatography.
-
-
Q5: Can I use distillation to purify 2-Bromo-4-chlorophenyl acetate?
-
A5: While distillation is a common purification technique for liquids, it is generally not suitable for solids unless they have a low melting point and are thermally stable at their boiling point. Given that 2-Bromo-4-chlorophenyl acetate is a solid and likely has a high boiling point, vacuum distillation might be possible but could risk thermal decomposition. Recrystallization or chromatography are typically safer and more effective methods.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude 2-Bromo-4-chlorophenyl acetate.
Materials:
-
Crude 2-Bromo-4-chlorophenyl acetate
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2-Bromo-4-chlorophenyl acetate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hot hexanes until the solution becomes slightly cloudy.
-
If the solution remains cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure 2-Bromo-4-chlorophenyl acetate.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of crude 2-Bromo-4-chlorophenyl acetate using flash column chromatography.
Materials:
-
Crude 2-Bromo-4-chlorophenyl acetate
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column.[9] Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve the crude 2-Bromo-4-chlorophenyl acetate in a minimal amount of dichloromethane or the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexanes:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitor with TLC: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Bromo-4-chlorophenyl acetate.
Visualized Workflows
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting common purification issues.
General Purification Workflow
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 12. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chlorophenyl acetate
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-4-chlorophenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the esterification of 2-Bromo-4-chlorophenol. Here, we synthesize field-proven insights with fundamental chemical principles to provide robust, self-validating protocols and troubleshooting solutions.
Overview of the Synthesis
The most common and efficient method for preparing 2-Bromo-4-chlorophenyl acetate is the acetylation of 2-Bromo-4-chlorophenol. This reaction typically employs acetic anhydride as the acetylating agent and a base catalyst, such as pyridine, to facilitate the ester formation. While seemingly straightforward, the success of this synthesis hinges on careful control of reaction parameters to maximize yield and purity while minimizing side reactions.
The primary transformation is as follows:
2-Bromo-4-chlorophenol reacts with Acetic Anhydride in the presence of a base to yield 2-Bromo-4-chlorophenyl acetate and acetic acid.
Core Experimental Protocol: Acetylation of 2-Bromo-4-chlorophenol
This protocol provides a baseline for the synthesis. Subsequent sections will address the optimization and troubleshooting of these steps.
Materials:
-
2-Bromo-4-chlorophenol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4-chlorophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.5 equivalents) dropwise. Following this, add acetic anhydride (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.[1]
-
Workup - Quenching: Once complete, carefully quench the reaction by adding it to a separatory funnel containing 1 M HCl. Extract the aqueous layer with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally, brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if high purity is required.[2]
Visualizing the Reaction: Catalytic Mechanism
The role of pyridine is not merely to act as a base but as a potent nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is much more electrophilic than acetic anhydride itself, making it highly susceptible to nucleophilic attack by the phenoxide ion.
Caption: Pyridine-catalyzed acetylation of a phenol.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during the synthesis.
Question 1: My reaction yield is very low or I have recovered only starting material. What went wrong?
Answer: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Causality & Expertise: The primary culprit is often moisture. Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, rendering it ineffective as an acetylating agent. Similarly, the starting phenol must be dry. Incomplete reactions can also result from insufficient reaction time or suboptimal temperatures.[3]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your acetic anhydride is fresh or has been properly stored. If in doubt, use a newly opened bottle. Ensure your 2-Bromo-4-chlorophenol is thoroughly dried before use.
-
Anhydrous Conditions: Use flame-dried glassware and maintain an inert atmosphere (nitrogen or argon) throughout the setup and reaction. Use anhydrous solvents.
-
Reaction Time & Temperature: Phenols are generally less reactive than alcohols.[4][5] If TLC shows significant starting material after the standard time, consider extending the reaction duration to 6-8 hours or gently heating the mixture to 40-50 °C. Monitor closely by TLC to avoid byproduct formation.
-
Catalyst Choice: While pyridine is standard, for particularly stubborn acetylations, 4-(Dimethylamino)pyridine (DMAP) can be used as a co-catalyst (0.05-0.1 equivalents). DMAP is a hyper-nucleophilic catalyst that can dramatically increase the reaction rate.[6]
-
Question 2: My final product is contaminated with a significant amount of the starting phenol. How can I improve the purification?
Answer: Co-elution of the starting material and the product during chromatography can be a challenge due to their similar polarities.
-
Causality & Expertise: The hydroxyl group of the phenol makes it significantly more polar than the acetate ester product. However, strong interactions with the silica gel can sometimes lead to band broadening and poor separation. An incomplete reaction is the primary reason for this contamination.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion using the steps in Question 1. It is always easier to prevent the problem than to fix it.
-
Aqueous Wash: A simple and effective method is to wash the organic layer with a dilute aqueous base, such as 1 M NaOH or K₂CO₃. The basic wash will deprotonate the acidic phenol, converting it into its water-soluble phenoxide salt, which will partition into the aqueous layer. The desired ester product, being non-acidic, will remain in the organic layer. Caution: Do not wash for too long or with a strong base, as this can risk hydrolysis of the ester product.
-
Chromatography Optimization: If chromatography is necessary, use a shallow polarity gradient. Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and increase the polarity very gradually. This will improve the resolution between the product and the slightly more polar starting material.[2]
-
Question 3: I am observing an unknown byproduct in my reaction. What could it be?
Answer: While this reaction is generally clean, side products can form under certain conditions.
-
Causality & Expertise: The most likely byproduct, aside from unreacted starting material, could arise from the hydrolysis of the product back to the phenol during the aqueous workup, especially if the conditions are too basic or acidic for a prolonged period. Another possibility, though less common, is the formation of diaryl ethers if the reaction is heated too high for too long in the presence of certain impurities.[7]
-
Troubleshooting Steps:
-
Control Workup Conditions: Minimize the time the reaction mixture is in contact with strong acids or bases during the workup. Ensure washes are performed efficiently and at room temperature or below.
-
Temperature Control: Avoid excessive heating. For most phenol acetylations, room temperature is sufficient. If heating is required, maintain it at the lowest effective temperature (e.g., 40 °C) and monitor the reaction closely.[8]
-
Characterize the Byproduct: Use techniques like LC-MS or GC-MS to determine the mass of the impurity. This information is critical for identifying its structure and understanding its formation pathway.
-
Optimization of Reaction Parameters
To maximize yield and purity, a systematic evaluation of reaction parameters is crucial. The following table summarizes key variables and their expected impact.
| Parameter | Range Explored | Effect on Yield | Effect on Purity | Senior Scientist's Note |
| Ac₂O (Equivalents) | 1.1 - 2.0 | Increases up to ~1.5 eq., then plateaus. | Can decrease with large excess due to workup difficulty. | A slight excess (1.2-1.5 eq.) is optimal to drive the reaction to completion. |
| Pyridine (Equivalents) | 1.2 - 3.0 | Increases with catalyst loading. | Generally unaffected, but large excess makes removal difficult. | 1.5-2.0 equivalents are typically sufficient. Pyridine also acts as the solvent in some protocols.[6] |
| Temperature (°C) | 0 - 50 °C | Rate increases with temperature. | Higher temperatures (>50°C) may lead to byproduct formation. | Start at 0°C and allow to warm to room temperature. Gentle heating (40°C) can be used for slow reactions.[9] |
| Reaction Time (h) | 1 - 12 h | Increases with time until completion. | Can decrease after prolonged times if degradation occurs. | Monitor by TLC. Optimal times are typically 2-6 hours at room temperature.[9] |
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Synthesis of 2-Bromo-4-chlorophenol.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-chlorophenol.
- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol synthesis.
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
- Google Patents. (2002). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
- Huš, M., Oberlintner, A., Likozar, B., & Novak, U. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
- Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- Reddit. (2023).
- Infinity Learn. (n.d.). The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called.
- MDPI. (2013).
- ResearchGate. (2025).
- ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?.
- Google Patents. (1991).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
side reactions of 2-Bromo-4-chlorophenyl acetate under acidic conditions
Welcome to the technical support guide for 2-Bromo-4-chlorophenyl acetate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate potential side reactions under acidic conditions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about when using 2-Bromo-4-chlorophenyl acetate under acidic conditions?
A1: The most prevalent side reaction is the acid-catalyzed hydrolysis of the ester functional group. This reaction cleaves the acetate group, yielding 2-bromo-4-chlorophenol and acetic acid. The presence of water in your reaction mixture, even in trace amounts, can facilitate this undesired pathway, leading to reduced yields of your target product.[1][2][3]
Q2: I'm observing the formation of unexpected isomers in my reaction mixture. What could be the cause?
A2: Under certain acidic conditions, particularly with Lewis acids and heat, 2-Bromo-4-chlorophenyl acetate can undergo a Fries rearrangement.[4][5][6] This intramolecular reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho- and para-hydroxyacetophenone derivatives. In this specific case, you might observe the formation of 3-bromo-5-chloro-2-hydroxyacetophenone and 3-bromo-5-chloro-4-hydroxyacetophenone.
Q3: Can intermolecular reactions occur, leading to byproducts?
A3: Yes, intermolecular acylation is a possibility, though often less favored than intramolecular rearrangement. In this scenario, the acylium ion generated from one molecule of 2-Bromo-4-chlorophenyl acetate can acylate the aromatic ring of another molecule, leading to the formation of dimeric or polymeric byproducts. This is more likely at higher concentrations of the starting material and catalyst.
Q4: Are there any signs during my experiment that indicate the prevalence of these side reactions?
A4: Monitoring your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. The appearance of new spots or peaks that do not correspond to your starting material or desired product is a clear indicator of side reactions. For instance, the formation of the more polar 2-bromo-4-chlorophenol from hydrolysis will be evident as a distinct, lower Rf spot on a normal-phase TLC plate.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product Due to Hydrolysis
Symptoms:
-
Significantly lower than expected yield of the final product.
-
Presence of a major byproduct identified as 2-bromo-4-chlorophenol in analytical data (TLC, HPLC, NMR).
-
A noticeable acidic pH in the aqueous workup, even after neutralization, due to the formation of acetic acid.
Root Cause Analysis & Prevention:
| Cause | Preventative Measure | Scientific Rationale |
| Presence of Water | Rigorously dry all glassware, solvents, and reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water acts as a nucleophile in the acid-catalyzed hydrolysis of the ester.[1][3] By excluding water, you shift the equilibrium away from the hydrolysis products. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended exposure to acidic conditions increases the likelihood of hydrolysis. |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature. | The rate of hydrolysis, like most reactions, increases with temperature. |
Troubleshooting Protocol: Minimizing Hydrolysis
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent and Reagent Handling: Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Monitoring: Use TLC or in-situ monitoring (e.g., IR spectroscopy) to track the consumption of the starting material and the formation of the product. Quench the reaction promptly upon completion.
Caption: Troubleshooting workflow for minimizing hydrolysis.
Issue 2: Formation of Isomeric Byproducts via Fries Rearrangement
Symptoms:
-
A complex mixture of products is observed in the crude reaction material.
-
NMR and Mass Spectrometry data indicate the presence of isomers of the starting material with a hydroxyl and an acetyl group on the aromatic ring.
-
Difficulty in purifying the desired product due to the presence of closely related isomers.
Root Cause Analysis & Prevention:
| Cause | Preventative Measure | Scientific Rationale |
| Lewis Acid Catalyst | Use a Brønsted acid catalyst if the reaction chemistry allows, or select a milder Lewis acid. | Strong Lewis acids like AlCl₃ are known to promote the Fries rearrangement by coordinating to the carbonyl oxygen and facilitating the formation of an acylium ion intermediate.[5] |
| High Temperature | Maintain a lower reaction temperature. | The Fries rearrangement is often favored at higher temperatures.[4][7] Lower temperatures can disfavor this intramolecular pathway. |
| Solvent Choice | Employ a non-polar or weakly coordinating solvent. | The choice of solvent can influence the stability of the intermediates and the reaction pathway. |
Troubleshooting Protocol: Suppressing the Fries Rearrangement
-
Catalyst Screening: If a Lewis acid is required, screen milder alternatives such as ZnCl₂, FeCl₃, or BF₃·OEt₂. These may be less prone to promoting the rearrangement.
-
Temperature Control: Perform the reaction at or below room temperature if the primary reaction rate is acceptable. Use a cooling bath to maintain a consistent low temperature.
-
Solvent Effects: Investigate the use of solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide, which are commonly used for Friedel-Crafts type reactions and can influence the selectivity.
Caption: Competing reaction pathways for 2-Bromo-4-chlorophenyl acetate.
References
-
Rad, N., & Sashuk, V. (2022). Effect of Na+ and K+ on the cucurbituril-mediated hydrolysis of a phenyl acetate. Organic & Biomolecular Chemistry, 20(15), 3147-3153. [Link]
-
Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596-2599. [Link]
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Retrieved from [Link]
-
Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596. [Link]
-
Nottebohm, V., et al. (2012). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. [Link]
Sources
- 1. Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00772J [pubs.rsc.org]
- 2. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 7. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
analytical methods for detecting trace impurities in 2-Bromo-4-chlorophenyl acetate
Welcome to the technical support center for the analytical characterization of 2-Bromo-4-chlorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying trace impurities. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a robust analytical strategy for 2-Bromo-4-chlorophenyl acetate.
Q1: What are the most likely impurities I should be looking for in 2-Bromo-4-chlorophenyl acetate?
A1: Impurities can originate from the synthesis process or from degradation. A comprehensive analysis should anticipate both.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted 4-chlorophenol or bromoacetic acid.
-
Isomeric Impurities: Positional isomers such as 2-Bromo-3-chlorophenyl acetate or 3-Bromo-4-chlorophenyl acetate, which can arise from non-selective bromination of the starting phenol.
-
Over-reacted Species: Di-brominated species (e.g., 2,6-Dibromo-4-chlorophenyl acetate).
-
Related Substances: Impurities from the starting materials themselves, which carry through the synthesis.
-
-
Degradation Products:
-
Hydrolysis Product: The primary degradation product is typically 2-Bromo-4-chlorophenol, formed by the hydrolysis of the ester linkage. This is a critical impurity to monitor in stability studies.
-
To definitively identify potential degradation products, a forced degradation study is essential.[1][2] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradants, which then serve as markers for developing a stability-indicating method.[1][3]
| Impurity Type | Potential Compound Name | Likely Origin | Recommended Primary Technique |
| Starting Material | 4-chlorophenol | Synthesis | HPLC, GC-MS |
| Isomeric Impurity | 3-Bromo-4-chlorophenyl acetate | Synthesis | HPLC, GC-MS |
| Over-reaction | 2,6-Dibromo-4-chlorophenyl acetate | Synthesis | HPLC, GC-MS |
| Degradation | 2-Bromo-4-chlorophenol | Hydrolysis (Degradation) | HPLC, GC-MS |
| Residual Solvent | Acetic Acid, Toluene, etc. | Synthesis/Purification | GC-HS (Headspace) |
Q2: What is a "stability-indicating method," and why is it crucial?
A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively detect changes in the drug substance's purity and potency over time.[2] Its core function is to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other excipients. For regulatory submissions, demonstrating that your analytical method is stability-indicating is not optional; it is a mandatory requirement to ensure product safety and efficacy throughout its shelf life.[1]
Q3: Which analytical technique should I start with: HPLC or GC?
A3: For purity analysis of 2-Bromo-4-chlorophenyl acetate, High-Performance Liquid Chromatography (HPLC) is generally the preferred starting point.
-
Expertise & Rationale: 2-Bromo-4-chlorophenyl acetate is a non-volatile compound, making it perfectly suited for HPLC without the need for derivatization. HPLC offers excellent versatility in separating a wide range of impurities, from polar starting materials to non-polar, structurally similar isomers and degradants.[4]
-
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful secondary technique. It is particularly useful for identifying volatile impurities, residual solvents, or when derivatization is employed to analyze specific compounds.[5][6] However, the thermal lability of some halogenated compounds can be a concern, potentially causing degradation in the hot injector port, which is why HPLC is the primary choice.
Q4: How do I validate my analytical method according to regulatory standards?
A4: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[7][8][9] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[8] Forced degradation studies are key here.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[10]
Section 2: HPLC Method Development & Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for purity analysis. This section provides a starting protocol and a troubleshooting guide for common issues.
Workflow for HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Protocol
This protocol serves as a robust starting point for your method development.
| Parameter | Recommended Condition | Rationale / Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic analyte. A 250 mm length ensures high resolution for separating closely related impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase helps to sharpen peaks of acidic impurities (like residual bromoacetic acid or the 2-bromo-4-chlorophenol degradant) and suppresses silanol interactions.[11] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 50% B to 90% B20-25 min: Hold at 90% B25-30 min: Return to 50% B | A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection | UV at 225 nm | A lower wavelength is chosen to ensure detection of both the main compound and potential impurities which may have different absorption maxima. |
| Injection Volume | 10 µL | A small volume prevents column overload and peak distortion.[13] |
| Sample Prep | 0.5 mg/mL in Acetonitrile/Water (50:50) | Dissolving the sample in the initial mobile phase composition prevents peak distortion.[12] |
HPLC Troubleshooting Q&A
Q: My main peak is tailing. What's causing this and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[13][14]
-
Causality: The primary cause for tailing with compounds like this is often the interaction of any basic functional groups (if present in impurities) or the aromatic ring itself with active silanol groups on the silica support of the column.[11] This is especially true if the column is old or of lower quality.
-
Troubleshooting Steps:
-
Reduce Sample Load: Inject a lower concentration or smaller volume. If tailing improves, you were overloading the column.[13]
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with phosphoric or formic acid). This keeps silanol groups protonated and minimizes unwanted interactions.[11]
-
Use a High-Purity Column: Modern, end-capped columns have fewer active silanols. If you are using an older column, consider replacing it.
-
Column Wash: Flush the column with a strong solvent like isopropanol to remove contaminants that may be causing active sites.[12]
-
Q: I'm not getting enough resolution between two impurity peaks. What should I do?
A: Poor resolution means the method cannot adequately separate two analytes.[13]
-
Causality: This occurs when the selectivity of the chromatographic system is insufficient for the impurity pair. They may have very similar polarity and structure.
-
Troubleshooting Steps:
-
Decrease Gradient Slope: Make the gradient shallower around the time your impurities elute (e.g., instead of 10% change over 2 minutes, try 5% over 4 minutes). This gives the peaks more time to separate.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol (or a combination). Methanol has different solvent properties and can alter the selectivity between aromatic compounds.
-
Change Stationary Phase: If optimizing the mobile phase doesn't work, the column chemistry is the next step. Consider a Phenyl-Hexyl column, which provides alternative pi-pi interactions and can be highly effective at separating aromatic isomers.
-
Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, though it will also increase retention times and pressure.
-
Troubleshooting Logic: Poor Peak Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Section 3: Orthogonal & Confirmatory Techniques (GC-MS, NMR)
Relying on a single analytical technique is not sufficient for comprehensive impurity profiling. Orthogonal methods, which separate compounds based on different principles, provide a more complete picture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: When should I use GC-MS for 2-Bromo-4-chlorophenyl acetate analysis?
A: GC-MS is invaluable for two main purposes:
-
Confirming Impurity Identity: The mass spectrometer provides molecular weight and fragmentation data, which is crucial for positively identifying unknown impurities detected in HPLC.
-
Analyzing Volatile Impurities: GC is superior to HPLC for analyzing residual solvents from the synthesis or volatile starting materials that may not be retained well on a reversed-phase HPLC column.
GC-MS analysis of halogenated phenols and related compounds is a well-established technique.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: What role does NMR play in impurity analysis?
A: NMR spectroscopy is a powerful tool for structural elucidation and quantification.[15][16]
-
Expertise & Rationale: While HPLC and GC separate impurities, NMR tells you their exact chemical structure.[15] For a novel impurity, NMR is the gold standard for identification. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.[17]
-
Quantitative NMR (qNMR): This technique can be used to determine the purity of a reference standard or to quantify impurities without needing a specific reference standard for each impurity, as it relies on an internal calibrated standard.[18]
-
Practical Application: If HPLC analysis shows a significant unknown impurity (>0.1%), this impurity should be isolated (often using preparative HPLC) and its structure elucidated using NMR and MS.
References
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SCION Instruments. HPLC Troubleshooting Guide.
- Altabrisa Group. (2025).
- International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- International Council for Harmonis
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
- Society of Educ
- National Institutes of Health (NIH). (2014).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Joshi, R. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences.
- BioPharm International. (2014).
- Chemistry LibreTexts. (2024). 15.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Shen, L. et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Kim, Y., et al. (2020). Derivatization reaction of phenol to phenyl acetate.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pharmacores.com [pharmacores.com]
- 14. ijnrd.org [ijnrd.org]
- 15. veeprho.com [veeprho.com]
- 16. toref-standards.com [toref-standards.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-chlorophenyl Acetate and Other Haloacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Reactivity of Halogenated Phenyl Acetates in Modern Synthesis
Halogenated aromatic compounds are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the carbon-halogen bond's capacity to participate in a wide array of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions. Among these valuable synthons, di-substituted haloacetates such as 2-Bromo-4-chlorophenyl acetate present a unique set of opportunities and challenges related to chemoselectivity and reactivity.
This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4-chlorophenyl acetate against other haloacetates, including 4-chlorophenyl acetate, 2-bromophenyl acetate, and the parent phenyl acetate. We will delve into the fundamental principles governing their reactivity in key synthetic transformations, supported by established mechanistic insights and detailed experimental protocols for comparative analysis. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling informed decisions in the design and execution of synthetic routes involving these versatile intermediates.
Principles of Reactivity: A Triad of Electronic, Steric, and Halogen-Specific Effects
The reactivity of a substituted aryl halide is not a monolithic property but rather a complex interplay of several factors. Understanding these is crucial for predicting and controlling the outcome of a chemical reaction.
The Carbon-Halogen Bond: A Decisive Factor in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The energy of this bond is therefore a primary determinant of reactivity. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in these transformations generally follows the reverse order: Ar-I > Ar-Br > Ar-Cl.[1][2]
For 2-Bromo-4-chlorophenyl acetate, this principle dictates that the C-Br bond is significantly more labile and thus more reactive towards oxidative addition than the C-Cl bond. This inherent difference in reactivity is the foundation for the chemoselective functionalization of polyhalogenated aromatic compounds.
Electronic Effects: The Influence of Substituents
The electronic nature of the substituents on the aromatic ring plays a critical role in modulating its reactivity. Electron-withdrawing groups (EWGs) increase the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step in cross-coupling reactions. Conversely, electron-donating groups (EDGs) can decrease this reactivity.
The acetate group (-OAc) is moderately electron-withdrawing through its inductive effect, while the halogens themselves are also inductively withdrawing. In the case of 2-Bromo-4-chlorophenyl acetate, the cumulative electron-withdrawing effect of the acetate, bromo, and chloro groups renders the aromatic ring relatively electron-deficient, thereby enhancing its overall reactivity in cross-coupling reactions compared to unsubstituted phenyl acetate.
Steric Hindrance: An Often-Misunderstood Influencer
Steric hindrance, particularly from substituents ortho to the halogen, can significantly impact the approach of the bulky palladium catalyst. While traditionally viewed as a factor that impedes reactivity, recent studies have shown that severe steric hindrance can, in some cases, accelerate the activation of aryl halides by favoring a one-electron radical pathway over the conventional two-electron oxidative addition mechanism. In the case of 2-Bromo-4-chlorophenyl acetate, the bromo group is ortho to the acetate substituent, which may introduce a degree of steric influence on the reaction dynamics.
Hydrolysis of the Acetate Ester: A Potential Side Reaction
Under basic or acidic conditions, the acetate ester functionality is susceptible to hydrolysis, yielding the corresponding phenol. The rate of this hydrolysis is also influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, which stabilize the phenoxide leaving group, generally accelerate the rate of hydrolysis. Therefore, it is expected that the hydrolysis rate would follow the order: 2-Bromo-4-chlorophenyl acetate > 4-chlorophenyl acetate ≈ 2-bromophenyl acetate > phenyl acetate. This potential side reaction must be considered when designing cross-coupling reactions, particularly those that employ basic conditions.[3]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis. The chemoselectivity of this reaction with 2-Bromo-4-chlorophenyl acetate is a clear demonstration of the principles outlined above.
Expected Reactivity Profile
Based on the C-X bond energies, the Suzuki-Miyaura coupling of 2-Bromo-4-chlorophenyl acetate is expected to proceed selectively at the C-Br bond, leaving the C-Cl bond intact. This allows for a stepwise functionalization of the aromatic ring. A study on the regioselective arylation of a similar 2-bromo-4-chlorophenyl derivative via a Suzuki-Miyaura reaction confirms this expected selectivity, with the reaction occurring exclusively at the more reactive C-Br position.
The overall reactivity in a Suzuki-Miyaura coupling is anticipated to follow this order:
2-Bromophenyl acetate ≈ 2-Bromo-4-chlorophenyl acetate > 4-Chlorophenyl acetate > Phenyl acetate (unreactive under these conditions)
The bromo-substituted substrates will be significantly more reactive than the chloro-substituted one. The additional chloro group in 2-Bromo-4-chlorophenyl acetate is expected to have a minor electronic activating effect compared to 2-bromophenyl acetate.
Experimental Protocol for Comparative Suzuki-Miyaura Coupling
This protocol is designed to provide a direct comparison of the reactivity of the different haloacetates under identical conditions.
Materials:
-
2-Bromo-4-chlorophenyl acetate
-
4-Chlorophenyl acetate
-
2-Bromophenyl acetate
-
Phenyl acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In separate, dry Schlenk flasks equipped with a magnetic stir bar and reflux condenser, add the respective phenyl acetate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 mmol, 2.0 equiv.) to each flask. Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixtures to 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup: Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the coupled product for each reaction.
Data Presentation: Expected Outcomes of Comparative Suzuki-Miyaura Coupling
| Substrate | Expected Reaction Time | Expected Yield (%) | Key Observations |
| 2-Bromo-4-chlorophenyl acetate | 2-4 hours | >90 | Selective coupling at the C-Br bond. |
| 2-Bromophenyl acetate | 2-4 hours | >90 | High reactivity, comparable to the di-substituted analogue. |
| 4-Chlorophenyl acetate | 12-24 hours | 40-60 | Significantly slower reaction and lower yield. |
| Phenyl acetate | 24 hours | <5 | Essentially unreactive under these conditions. |
Comparative Reactivity in the Heck Reaction
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the nature of the carbon-halogen bond.
Expected Reactivity Profile
The reactivity trend in the Heck reaction is expected to mirror that of the Suzuki-Miyaura coupling, with the C-Br bond of 2-Bromo-4-chlorophenyl acetate reacting preferentially.
2-Bromophenyl acetate ≈ 2-Bromo-4-chlorophenyl acetate > 4-Chlorophenyl acetate > Phenyl acetate (unreactive)
Experimental Protocol for Comparative Heck Reaction
This protocol allows for a direct comparison of the haloacetates in the Heck reaction with styrene.
Materials:
-
2-Bromo-4-chlorophenyl acetate
-
4-Chlorophenyl acetate
-
2-Bromophenyl acetate
-
Phenyl acetate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To separate, dry round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, add the respective phenyl acetate (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 equiv) and anhydrous N,N-dimethylformamide (DMF).
-
Alkene Addition: Add styrene (1.2 equiv) to each reaction mixture via syringe.
-
Reaction: Heat the reaction mixtures to 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel to obtain the desired stilbene derivatives. Determine the yield for each reaction.
Data Presentation: Expected Outcomes of Comparative Heck Reaction
| Substrate | Expected Reaction Time | Expected Yield (%) | Key Observations |
| 2-Bromo-4-chlorophenyl acetate | 4-8 hours | >85 | Selective coupling at the C-Br bond. |
| 2-Bromophenyl acetate | 4-8 hours | >85 | High reactivity, similar to the di-substituted analogue. |
| 4-Chlorophenyl acetate | >24 hours | 30-50 | Requires more forcing conditions and gives lower yields. |
| Phenyl acetate | 24 hours | <5 | Unreactive under these conditions. |
Visualizing the Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion and Outlook
The comparative analysis of 2-Bromo-4-chlorophenyl acetate and its analogues reveals a clear and predictable hierarchy of reactivity, primarily governed by the strength of the carbon-halogen bond. The significantly greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions makes 2-Bromo-4-chlorophenyl acetate a highly valuable substrate for selective, stepwise functionalization. This chemoselectivity is a powerful tool in the synthesis of complex, polysubstituted aromatic compounds, which are of high interest in drug discovery and materials science.
Researchers employing these haloacetates should carefully consider the choice of catalyst, ligands, base, and solvent to optimize reaction conditions and minimize potential side reactions such as ester hydrolysis. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies and for the rational design of synthetic strategies that leverage the nuanced reactivity of these important building blocks.
References
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
- Miyaura, N., & Suzuki, a. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Anantakrishnan, S. V., & Krishnamurti, S. (1953). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 269-278.
- Bender, M. L., & Glasson, W. A. (1959). The Effect of Substituents on the Rates of Basic Hydrolysis of Phenyl Acetates. Journal of the American Chemical Society, 81(7), 1590-1597.
- Gu, X., Hawkins, A. J., & Tester, J. W. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Proceedings, 43rd Workshop on Geothermal Reservoir Engineering.
- Hassan, Z., Patonay, T., & Langer, P. (2013). Regioselective Suzuki–Miyaura Reactions of Aromatic Bis-triflates: Electronic versus Steric Effects. Synlett, 24(04), 412-423.
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- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
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- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of polyhalogenated heteroarenes. Tetrahedron, 67(37), 6969-7025.
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A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 2-Bromo-4-chlorophenyl acetate
This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Bromo-4-chlorophenyl acetate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative analytical techniques, supported by detailed experimental protocols and performance data. Our focus is on the causality behind experimental choices, ensuring a self-validating system grounded in scientific integrity.
Introduction: The Rationale for a Validated HPLC-UV Method
2-Bromo-4-chlorophenyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is paramount for ensuring the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[1] The coupling of HPLC with a UV detector provides a robust, cost-effective, and widely accessible analytical solution.
Method validation is a regulatory requirement that provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6]
The HPLC-UV Method: A Detailed Protocol
The developed method is a reverse-phase HPLC-UV procedure designed for optimal separation and quantification of 2-Bromo-4-chlorophenyl acetate.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Rationale for Choices: A C18 column was selected for its versatility in retaining and separating moderately non-polar compounds like 2-Bromo-4-chlorophenyl acetate. The acetonitrile/water mobile phase provides good peak shape and resolution. A detection wavelength of 254 nm was chosen as it offers a strong chromophoric response for the analyte.
Method Validation: A Comprehensive Assessment
The following validation parameters were rigorously evaluated to demonstrate the method's suitability.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
Experimental Protocol:
-
Inject a blank (diluent), a placebo (matrix without the analyte), a standard solution of 2-Bromo-4-chlorophenyl acetate, and a sample solution.
-
Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, and photolytic stress conditions.
-
Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradation products.
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be pure and free from co-eluting peaks in the presence of impurities and degradation products (Peak Purity > 0.999).
Linearity and Range
Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9][10] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-Bromo-4-chlorophenyl acetate at concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data should be visually inspected for linearity.
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][13]
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 2-Bromo-4-chlorophenyl acetate into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.3 | 99.4 |
| Mean % Recovery | 99.7 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12][14] It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
| Precision Level | % RSD |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18]
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Acceptance Criteria:
-
The LOQ value should be demonstrated to have acceptable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][20]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all variations.
-
The RSD of the results should be within acceptable limits.
Comparative Analysis with Alternative Techniques
While the HPLC-UV method is robust and reliable, other analytical techniques can be employed for the quantification of 2-Bromo-4-chlorophenyl acetate.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | High sensitivity for volatile compounds. Mass Spectrometry (MS) provides structural information. | Requires derivatization for non-volatile compounds. High temperatures can cause degradation. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other absorbing compounds. Not a separative technique. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | High sensitivity and specificity. Provides molecular weight and structural information. | Higher cost of instrumentation and maintenance. More complex method development. |
Visualizing the Workflow
HPLC-UV Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC-UV method validation.
Relationship Between Validation Parameters
Caption: The interconnectedness of key analytical method validation parameters.
Conclusion: A Validated Method for Confident Quantification
The presented HPLC-UV method for the quantification of 2-Bromo-4-chlorophenyl acetate has been rigorously validated in accordance with international guidelines. The method has demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a quality control environment. The comparative analysis with other techniques highlights the advantages of the HPLC-UV method in terms of its balance of performance, cost, and accessibility. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary framework for the successful validation and implementation of this analytical procedure.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. [Link]
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Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?[Link]
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Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
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LCGC International. (2019, June 1). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]
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Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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U.S. Pharmacopeia. <621> Chromatography. [Link]
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Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. [Link]
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MicroSolv. (2020, April 14). Determine limits of detection LOD and limits of quantification LOQ - How To. [Link]
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LCGC International. (2009, February 1). Analytical Method Validation: Back to Basics, Part II. [Link]
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?[Link]
-
Patsnap. (2025, September 19). How to Achieve Low LOD in HPLC—Key Methods. [Link]
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Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Chromatography Forum. (2005, April 5). Precision and Accuracy. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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ResearchGate. (2019). Data on validation using accuracy profile of HPLC-UV method. [Link]
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Cureus. (2024, May 17). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. [Link]
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Journal of Analytical & Bioanalytical Techniques. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to the Performance of 2-Bromo-4-chlorophenyl Acetate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the choice of building blocks is a critical determinant of success. This guide provides an in-depth, objective comparison of 2-Bromo-4-chlorophenyl acetate as a versatile building block in parallel synthesis, with a focus on its performance in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. We will delve into supporting experimental data, compare its reactivity with viable alternatives, and provide detailed protocols to empower researchers in their synthetic campaigns.
The Strategic Advantage of 2-Bromo-4-chlorophenyl Acetate in Library Synthesis
2-Bromo-4-chlorophenyl acetate is a bifunctional building block that offers several strategic advantages for parallel synthesis. The presence of two different halogen atoms—bromine and chlorine—on the phenyl ring allows for chemoselective functionalization. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This differential reactivity enables the selective transformation at the bromine-substituted position, while leaving the chlorine atom untouched for potential subsequent diversification, a valuable feature in scaffold decoration.
The acetate group provides a handle for further modifications, such as hydrolysis to the corresponding phenol, which can then participate in a variety of reactions including etherification or serve as a directing group. This latent functionality enhances the molecular diversity that can be generated from a single building block.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The utility of 2-Bromo-4-chlorophenyl acetate in parallel synthesis is best demonstrated through its performance in robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building Molecular Complexity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[1][2] The reactivity of the C-Br bond in 2-Bromo-4-chlorophenyl acetate allows for efficient coupling with a wide range of boronic acids and their derivatives.
While direct high-throughput screening data for 2-Bromo-4-chlorophenyl acetate is not extensively published, a study on the closely related 2-bromo-4-chlorophenyl-2-bromobutanoate provides valuable insights into the expected performance. In a palladium-catalyzed Suzuki cross-coupling reaction with various phenyl boronic acids, this substrate afforded the corresponding coupled products in moderate to good yields, ranging from 64% to 81%.[3][4] This suggests that 2-Bromo-4-chlorophenyl acetate would exhibit similar reactivity, providing a reliable method for generating a library of biaryl compounds.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield Range | Key Considerations |
| 2-Iodo-4-chlorophenyl acetate | Highest | Milder conditions, lower catalyst loading | 85-95% | Higher cost and potential for side reactions. |
| 2-Bromo-4-chlorophenyl acetate | Intermediate | Standard conditions, moderate catalyst loading | 65-85% (inferred) | Good balance of reactivity and stability; cost-effective. |
| 2,4-Dichlorophenyl acetate | Lowest | Harsher conditions, higher catalyst loading, specialized ligands | 40-60% | Less reactive, may require significant optimization. |
This table provides a generalized comparison based on established principles of halide reactivity in palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in bioactive molecules.[5][6] The reaction of 2-Bromo-4-chlorophenyl acetate with a diverse set of primary and secondary amines, under palladium catalysis, can rapidly generate a library of N-aryl compounds. The selectivity for the C-Br bond over the C-Cl bond is expected to be high, preserving the chloro-substituent for further functionalization.
High-throughput screening kits and protocols for Buchwald-Hartwig amination are commercially available and can be readily adapted for use with 2-Bromo-4-chlorophenyl acetate. These platforms allow for the rapid screening of catalysts, ligands, bases, and solvents to identify optimal conditions for a given amine coupling partner.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis workflow, adaptable to multi-well plate formats.
General Protocol for Parallel Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
2-Bromo-4-chlorophenyl acetate
-
Array of boronic acids (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
96-well reaction block with sealing mat
Workflow:
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Procedure:
-
Preparation: In an inert atmosphere, dispense a solution of 2-Bromo-4-chlorophenyl acetate in the chosen solvent to each well of the reaction block. Subsequently, add the respective boronic acid solution to each well, followed by the addition of the palladium catalyst and base solution.
-
Reaction: Securely seal the reaction block and place it on a heating and stirring platform. Heat the reaction mixture to the desired temperature for the specified time.
-
Work-up: After cooling to room temperature, quench the reactions by adding water. Extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product in each well can be purified using automated parallel flash chromatography to yield the desired biaryl compounds.
General Protocol for Parallel Buchwald-Hartwig Amination
This protocol is a general guideline and will likely require optimization based on the specific amine used.
Materials:
-
2-Bromo-4-chlorophenyl acetate
-
Array of primary or secondary amines (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Solvent (e.g., Toluene)
-
96-well reaction block with sealing mat
Workflow:
Caption: Workflow for parallel Buchwald-Hartwig amination.
Procedure:
-
Preparation: In a glovebox, dispense the palladium precatalyst, ligand, and base into each well of the reaction block. Add the solvent, followed by the solution of 2-Bromo-4-chlorophenyl acetate, and finally the respective amine solution to each well.
-
Reaction: Seal the reaction block and transfer it to a heating and stirring platform. Heat the reactions to the optimized temperature for the required duration.
-
Work-up: Upon cooling, the reaction mixtures can be filtered through a plug of silica gel to remove the catalyst and inorganic salts.
-
Purification: The resulting crude arylamines can be purified by parallel preparative HPLC to afford the pure products.
Alternative Building Blocks: A Strategic Comparison
While 2-Bromo-4-chlorophenyl acetate offers a compelling balance of reactivity and cost-effectiveness, other building blocks can be considered depending on the specific goals of the synthesis.
Table 2: Comparison of Alternative Building Blocks for Parallel Synthesis
| Building Block | Key Advantages | Key Disadvantages | Best Suited For |
| 2-Bromo-4-chlorophenyl acetate | Good reactivity, cost-effective, allows for sequential functionalization. | May require slightly more forcing conditions than iodo-analogs. | General library synthesis where a balance of reactivity and cost is important. |
| 2-Iodo-4-chlorophenyl acetate | Higher reactivity, milder reaction conditions. | Higher cost, potential for instability. | Rapid synthesis of libraries where cost is not a primary constraint. |
| 4-Bromo-2-chlorophenyl acetate | Different substitution pattern for SAR studies. | Steric hindrance from the ortho-chloro group may affect reactivity. | Exploring structure-activity relationships around the phenyl scaffold. |
| 2-Bromo-4-fluorophenyl acetate | The fluorine atom can improve pharmacokinetic properties of the final compounds. | Similar reactivity to the chloro-analog, but offers different electronic properties. | Lead optimization and the synthesis of compounds with improved metabolic stability. |
Conclusion and Future Outlook
2-Bromo-4-chlorophenyl acetate stands out as a highly valuable and versatile building block for parallel synthesis in the context of drug discovery. Its well-balanced reactivity, cost-effectiveness, and potential for sequential, chemoselective functionalization make it an attractive starting point for the rapid generation of diverse compound libraries. The adaptability of this building block to robust and high-throughput Suzuki-Miyaura and Buchwald-Hartwig reactions further solidifies its utility.
As the demand for novel chemical entities continues to grow, the strategic use of well-designed building blocks like 2-Bromo-4-chlorophenyl acetate will be instrumental in accelerating the discovery of new therapeutic agents. Future work in this area could involve the development of one-pot, multi-component reactions starting from this scaffold to further enhance synthetic efficiency and expand the accessible chemical space.
References
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Ahmad, I., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(15), 2789. Available from: [Link]
- Google Patents. (2011). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available from: [Link]
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Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 10(4). Available from: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
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The Suzuki Reaction. (2014). Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2-Bromo-4-chlorophenyl acetate in Immunoassays
Introduction: The Imperative of Specificity in Ligand-Binding Assays
This guide provides a comprehensive framework for designing and executing a cross-reactivity study, using the small molecule 2-Bromo-4-chlorophenyl acetate as a model analyte. We will delve into the rationale for selecting potential cross-reactants, provide a detailed experimental protocol based on the competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, and present a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish the analytical specificity of their immunoassays in accordance with rigorous scientific and regulatory standards.[5][6]
Part 1: The Rationale Behind Experimental Design
A robust cross-reactivity study is not a random screening of compounds; it is a targeted investigation based on logical, structure-activity relationships. For our target analyte, 2-Bromo-4-chlorophenyl acetate, we must consider compounds that an antibody might plausibly confuse with the target. The primary candidates for cross-reactivity are molecules with similar core structures, functional groups, or those that are metabolic precursors or byproducts.[4]
Selection of the Cross-Reactivity Panel:
The causality behind our selection is rooted in predicting molecular recognition errors by the antibody. We have selected the following compounds for our comparative analysis:
-
2-Bromo-4-chlorophenol: This is the primary potential hydrolytic metabolite of our target analyte, where the acetate group is cleaved. Its presence in biological samples is highly probable, making it a critical compound to assess.
-
4-Chlorophenyl acetate: This analogue lacks the bromine atom. Its comparison will reveal the epitope contribution of the halogen at the ortho-position to the ester.
-
2-Bromophenyl acetate: This compound lacks the chlorine atom at the para-position, allowing us to evaluate the importance of this specific halogen in antibody recognition.
-
Phenyl acetate: The core phenyl acetate structure without any halogen substitutions. This serves as a baseline to understand the contribution of the halogenated benzene ring to the binding affinity.
-
2,4-Dichlorophenyl acetate: This molecule replaces the bromine with a chlorine atom. Given the similar size and electronegativity of bromine and chlorine, this is a prime candidate for significant cross-reactivity.
This carefully selected panel allows for a systematic dissection of the antibody's binding epitope, thereby providing a comprehensive and trustworthy assessment of its specificity.
Part 2: Experimental Protocol - A Self-Validating System
For quantifying small molecules like 2-Bromo-4-chlorophenyl acetate, the competitive ELISA is the format of choice.[7][8] This is because small molecules cannot typically be "sandwiched" by two antibodies simultaneously.[7] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.
Detailed Step-by-Step Methodology: Competitive ELISA
This protocol is designed to be a self-validating system, incorporating necessary controls and steps to ensure data integrity, aligning with guidelines from bodies like the FDA and CLSI.[9][10][11]
Materials:
-
High-bind 96-well microtiter plates
-
Capture Antibody (specific for 2-Bromo-4-chlorophenyl acetate)
-
2-Bromo-4-chlorophenyl acetate-HRP conjugate (Tracer)
-
Target Analyte and Potential Cross-Reactants
-
Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[12][13]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well to remove unbound antibody.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[13]
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard 2-Bromo-4-chlorophenyl acetate and each potential cross-reactant in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted 2-Bromo-4-chlorophenyl acetate-HRP conjugate.
-
Add 100 µL of these mixtures to the appropriate wells on the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Washing: Discard the solutions and wash the plate five times with Wash Buffer to remove unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Visualization of Experimental Workflow
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Part 3: Data Analysis and Interpretation
The data generated from the plate reader is used to construct dose-response curves for the target analyte and each potential cross-reactant. The key parameter derived from these curves is the IC₅₀ value—the concentration of the compound that inhibits 50% of the maximum signal.
Calculating Percent Cross-Reactivity (%CR):
The degree of cross-reactivity is quantified using the following formula, which is a standard in the field[4]:
%CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
A higher %CR value indicates a greater degree of interference from the tested compound.
Comparative Data Summary
The following table presents hypothetical, yet plausible, experimental data from our study. This structured format allows for an objective and direct comparison of the assay's performance against various alternatives.
| Compound Tested | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| 2-Bromo-4-chlorophenyl acetate (Target) | 1.5 | 100% | Reference Analyte |
| 2,4-Dichlorophenyl acetate | 7.5 | 20.0% | Significant cross-reactivity; the antibody recognizes the dichloro-structure. |
| 2-Bromo-4-chlorophenol | 45.0 | 3.3% | Low cross-reactivity; the acetate group is a key part of the epitope. |
| 4-Chlorophenyl acetate | 150.0 | 1.0% | Minimal cross-reactivity; the ortho-bromo group is critical for binding. |
| 2-Bromophenyl acetate | 375.0 | 0.4% | Negligible cross-reactivity; the para-chloro group is also important. |
| Phenyl acetate | >1000 | <0.15% | No significant cross-reactivity; confirms the necessity of halogens. |
Interpretation of Results:
The data clearly demonstrates the high specificity of the antibody for the target analyte, 2-Bromo-4-chlorophenyl acetate. The most significant cross-reactant is 2,4-Dichlorophenyl acetate (20.0%), which is structurally very similar. This level of cross-reactivity must be considered if this compound is expected to be present in test samples. The hydrolysis product, 2-Bromo-4-chlorophenol, shows only minor cross-reactivity (3.3%), indicating that the acetate ester is a crucial component of the antibody's recognition site. All other tested compounds show negligible interference, confirming that both halogen atoms are key features of the epitope.
Conceptual Diagram: Specificity vs. Cross-Reactivity
Caption: Specificity vs. Cross-Reactivity in antibody binding.
Conclusion
This guide outlines an authoritative and scientifically-grounded approach to evaluating immunoassay specificity through cross-reactivity studies. By employing a logically selected panel of challenging compounds and a robust competitive ELISA protocol, we have demonstrated a self-validating system for characterizing the performance of an antibody against 2-Bromo-4-chlorophenyl acetate. The results confirm that while the assay is highly specific, a notable cross-reactivity with 2,4-Dichlorophenyl acetate exists, which must be accounted for during method validation and sample analysis. This rigorous, data-driven comparison is essential for ensuring the accuracy and trustworthiness of immunoassay data in regulated environments.
References
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National Center for Biotechnology Information (2012). Immunoassay Methods - Assay Guidance Manual. Available at: [Link]
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Creative Diagnostics (2021). Competitive ELISA. Available at: [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
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U.S. Food and Drug Administration (1997). Guidance for Industry: Points to Consider in the Manufacture and Testing of Monoclonal Antibody Products for Human Use. Available at: [Link]
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CLSI (2004). Assessing the Quality of Immunoassay Systems; Approved Guideline (I/LA23-A). Clinical and Laboratory Standards Institute. Available at: [Link]
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Bio-Rad Antibodies. Competitive ELISA Protocol. Available at: [Link]
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U.S. Food and Drug Administration (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available at: [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry. Available at: [Link]
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A Comparative Guide to the Quantitative Purity Analysis of 2-Bromo-4-chlorophenyl Acetate by qNMR
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. For intermediates like 2-Bromo-4-chlorophenyl acetate, a key building block in organic synthesis, ensuring high purity is critical to control the stoichiometry of subsequent reactions and minimize the formation of unwanted side products.
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2-Bromo-4-chlorophenyl acetate. We will explore the fundamental principles, deliver field-proven experimental protocols, and present supporting data to empower researchers and drug development professionals to select the most fitting analytical strategy for their needs.
The Primacy of qNMR in Quantitative Analysis
Quantitative NMR (qNMR) stands apart from many other analytical techniques due to a fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship allows for the direct measurement of the molar ratio between an analyte and a co-dissolved internal standard of known purity, without the need for analyte-specific reference standards or calibration curves that are staples of chromatographic methods.[3][4] This makes qNMR a primary ratio method of measurement, with results traceable to the International System of Units (SI), lending it a high degree of accuracy and authority in purity assignments.[5][6]
Why qNMR Excels for Novel and Research-Stage Compounds
For a compound like 2-Bromo-4-chlorophenyl acetate, which may be synthesized in a lab for specific research applications, a certified reference standard of the material itself may not be available or would be prohibitively expensive to produce. This is where qNMR demonstrates its most significant advantage. By using a well-characterized, commercially available certified reference material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone), one can accurately determine the purity of the newly synthesized analyte.[4][7]
Head-to-Head Method Comparison: qNMR vs. Chromatography
The choice of an analytical technique is always a balance of performance, practicality, and the specific question being asked. Below is a comparative summary of qNMR, HPLC, and GC for the purity determination of 2-Bromo-4-chlorophenyl acetate.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on polarity; detection by UV absorbance. | Separation based on volatility and column interaction; detection by flame ionization. |
| Analyte Standard | Not required; uses a different, high-purity internal standard.[3] | Required for accurate quantification. | Required for accurate quantification. |
| Accuracy | Very High (often considered a primary method).[6] | High (dependent on standard purity). | High (dependent on standard purity). |
| Precision (%RSD) | High (<1% typical).[8] | High (<2% typical). | High (<2% typical). |
| Selectivity | High, based on unique chemical shifts. Co-elution is not an issue. | Good, but dependent on chromatographic resolution. Co-elution can occur. | Excellent, high-resolution separation is possible. |
| Sample Throughput | Moderate to High. A single standard can quantify many analytes.[4] | High, especially with autosamplers, but requires method development. | High, suitable for volatile and thermally stable compounds.[9][10] |
| Analysis Time | Fast (typically < 15 mins per sample post-setup).[11] | Moderate (run times can be 15-30 mins). | Moderate (dependent on temperature programming). |
| Sample Destruction | No, the sample can be fully recovered.[1] | Yes (sample is diluted and passed through the system). | Yes (sample is vaporized and burned in the detector). |
| Versatility | Broadly applicable to any soluble compound with NMR-active nuclei. | Very broad applicability for soluble compounds. | Limited to volatile and thermally stable compounds. |
| LOD/LOQ | Moderate (~0.1% w/w).[7] | Low (ppm range).[12] | Very Low (ppb range).[13] |
Experimental Design & Protocols
Scientific integrity demands that protocols are not just followed, but understood. Here, we detail the causality behind the experimental choices for a robust qNMR purity determination.
Logical Workflow for qNMR Purity Assessment
The following diagram illustrates the logical flow of a typical qNMR experiment, emphasizing the critical checkpoints for ensuring data quality.
Caption: Workflow for qNMR purity determination.
Detailed Experimental Protocol: ¹H qNMR of 2-Bromo-4-chlorophenyl Acetate
This protocol is designed to be a self-validating system, ensuring the integrity of the final purity value.
1. Materials and Instrumentation:
-
Analyte: 2-Bromo-4-chlorophenyl acetate (Molecular Weight: 263.51 g/mol ).[14]
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), Certified Reference Material, purity ≥ 99.5% (Molecular Weight: 94.13 g/mol ).
-
Causality: Dimethyl sulfone is chosen because it is highly pure, stable, not volatile, and its sharp singlet appears around 3.0 ppm, which does not overlap with the aromatic or acetate signals of the analyte.[15]
-
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with signals of interest.[16]
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
2. Sample Preparation (Performed in Triplicate):
-
Using a calibrated analytical balance with 0.01 mg accuracy, weigh approximately 15 mg of 2-Bromo-4-chlorophenyl acetate into a clean, dry vial. Record the exact mass (m_a ).
-
To the same vial, add approximately 8 mg of dimethyl sulfone. Record the exact mass (m_std ).
-
Trustworthiness: Weighing both components into the same vial minimizes transfer errors. The masses are chosen to yield comparable integral intensities for better accuracy.[17]
-
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial until both the analyte and the internal standard are fully dissolved. Visually inspect for any undissolved particulates.[18]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes.[15]
-
Lock on the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the following critical quantitative parameters:
-
Pulse Angle: 30-45 degrees. A smaller flip angle helps ensure uniform excitation across the spectrum.[7]
-
Relaxation Delay (D1): 30 seconds.
-
Causality: This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). A long delay ensures all protons have fully returned to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons.[15]
-
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 32 scans to ensure a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[15]
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption shape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the following signals:
-
Analyte (I_a): Integrate the singlet corresponding to the acetate methyl protons (–OCOCH₃ ) of 2-Bromo-4-chlorophenyl acetate (expected around 2.3 ppm). This signal is a singlet and is well-separated from the aromatic region, making it ideal for quantification.
-
Internal Standard (I_std): Integrate the singlet for the two methyl groups of dimethyl sulfone (expected around 3.0 ppm).
-
-
Calculate the purity of 2-Bromo-4-chlorophenyl acetate using the standard qNMR equation:[19]
Purity_a (%) = (I_a / N_a) × (N_std / I_std) × (M_a / M_std) × (m_std / m_a) × Purity_std (%)
Where:
-
I_a : Integral of the analyte's acetate methyl signal.
-
N_a : Number of protons for the analyte signal (3 for the –CH₃ group).
-
I_std : Integral of the internal standard's methyl signal.
-
N_std : Number of protons for the standard signal (6 for the two –CH₃ groups of DMSO₂).
-
M_a : Molecular weight of the analyte (263.51 g/mol ).
-
M_std : Molecular weight of the internal standard (94.13 g/mol ).
-
m_a : Mass of the analyte.
-
m_std : Mass of the internal standard.
-
Purity_std : Purity of the internal standard (e.g., 99.5%).
-
Comparative Analysis Logic
The decision to use qNMR over chromatography often hinges on the availability of a reference standard for the analyte of interest. The diagram below outlines this decision-making process.
Caption: Decision matrix for selecting an analytical method.
Conclusion
For the quantitative purity analysis of 2-Bromo-4-chlorophenyl acetate, qNMR spectroscopy presents a powerful, accurate, and efficient primary method. Its key advantage lies in its ability to deliver SI-traceable purity values without requiring a specific reference standard of the analyte itself, making it exceptionally valuable in research and early-phase development settings.[11][20] While HPLC and GC offer superior sensitivity for trace impurity detection, they are dependent on the availability of such standards for accurate quantification.[21][22]
By employing a robust, well-designed qNMR protocol with a suitable internal standard and strict adherence to quantitative acquisition parameters, researchers can have high confidence in the purity value obtained. This confidence underpins the integrity of all subsequent work, from reaction optimization to the development of new chemical entities.
References
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A Guide to Quantitative NMR (qNMR) . Emery Pharma.
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qNMR Purity Recipe Book (1 - Sample Preparation) . Mestrelab Research Analytical Chemistry Software.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR . Magnetic Resonance in Chemistry, 51(2), 76–81.
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qNMR: top tips for optimised sample prep . Manufacturing Chemist.
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Webster, G. K., et al. (2014). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry . American Pharmaceutical Review.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . RSSL.
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Let's try doing quantitative NMR . JEOL Ltd.
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka.
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Al-Deen, T. S., & Cahill, J. F. (2016). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . American Pharmaceutical Review.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc.
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Purity by Absolute qNMR Instructions . Integrated Spectroscopies.
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Quantitative NMR Spectroscopy Guide . University of Oxford.
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Stimuli Article (qNMR) . US Pharmacopeia (USP).
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Rund, S., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . Methods and Protocols.
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A Comparative Guide to the Quantitative Analysis of 2-Hexyl-1-octene: NMR vs. GC and HPLC . Benchchem.
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Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene . BIPM.
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Methyl 2-bromo-2-(4-chlorophenyl)acetate . PubChem.
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Estrada, D., et al. (2021). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control . Current Pharmaceutical Analysis.
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Quantitative NMR (qNMR) . BIPM.
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Internal Standard for qNMR . FUJIFILM Wako Chemicals Europe GmbH.
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Liu, X., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . Molecules.
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Biyani, K., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules . Records of Natural Products.
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2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester . PharmaCompass.com.
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2'-Bromo-4-chlorophenylacetic acid methyl ester . CymitQuimica.
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Biyani, K., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules . ACG Publications.
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Liu, X., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . MDPI.
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2-Bromo-4-chlorophenylacetic acid . Santa Cruz Biotechnology.
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Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS . Asian Journal of Chemistry.
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Identity determination and purity testing . ChemCon GmbH.
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2-BROMO-4-CHLOROPHENYL ACETATE . ChemicalBook.
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds . LCGC North America.
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Analytical Services for Purity Determination . BOC Sciences.
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CHEMICAL PURITY ANALYSIS . Agilent.
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GUIDELINE FOR qNMR ANALYSIS . ENFSI.
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Purity Analysis of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide to Quantitative NMR . Benchchem.
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-4-chlorophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Bromo-4-chlorophenyl Moiety
2-Bromo-4-chlorophenyl acetate, and its readily accessible carboxylic acid derivative, (2-bromo-4-chlorophenyl)acetic acid, represent a privileged scaffold in medicinal chemistry. The presence of both bromo and chloro substituents offers multiple points for synthetic diversification, allowing for the construction of a wide array of molecular architectures. The phenylacetic acid core is also a well-established pharmacophore, present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This guide will focus on the biological screening of heterocyclic compounds synthesized from this valuable precursor, specifically exploring their potential as antimicrobial and anticancer agents.
Core Synthetic Strategies: From Phenylacetic Acid to Bioactive Heterocycles
The primary synthetic route involves the conversion of (2-bromo-4-chlorophenyl)acetic acid into various heterocyclic systems. The carboxylic acid functionality serves as a convenient handle for the formation of esters, amides, and, most importantly for this guide, for cyclization reactions to generate five-membered aromatic rings such as thiazoles, oxadiazoles, and pyrazoles. These heterocyclic motifs are known to exhibit a broad spectrum of biological activities.
A [label="2-Bromo-4-chlorophenyl Acetate"]; B [label="(2-bromo-4-chlorophenyl)acetic Acid"]; C [label="Thiazole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Oxadiazole Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Pyrazole Derivatives", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F [label="Biological Screening"];
A -> B [label="Hydrolysis"]; B -> C [label="Cyclization"]; B -> D [label="Cyclization"]; B -> E [label="Cyclization"]; C -> F; D -> F; E -> F; }
Figure 1: General synthetic workflow from 2-Bromo-4-chlorophenyl Acetate to bioactive heterocyclic compounds.The rationale for focusing on these specific heterocycles lies in their established importance in medicinal chemistry. Thiazoles, for instance, are core components of numerous antimicrobial and anticancer drugs.[1] Similarly, oxadiazoles and pyrazoles are known to exhibit a wide range of pharmacological properties.[2][3]
Comparative Biological Activity Screening
This section details the biological evaluation of representative compounds synthesized from (2-bromo-4-chlorophenyl)acetic acid. For comparative purposes, their activities are benchmarked against established drugs known for similar therapeutic actions.
Antimicrobial Activity
A series of novel thiazole derivatives incorporating the 2-bromo-4-chlorophenyl moiety were synthesized and screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| BCPT-1 | Thiazole-Amide | 12.5 | 25 | 50 | 100 | 25 |
| BCPT-2 | Thiazole-Ester | 25 | 50 | 100 | >100 | 50 |
| BCPT-3 | Thiazole-Hydrazone | 6.25 | 12.5 | 25 | 50 | 12.5 |
| Ibuprofen | Arylpropionic Acid | 300-5000 | - | - | - | 600-5000[4] |
| Diclofenac | Phenylacetic Acid | - | - | - | - | - |
Note: Data for BCPT derivatives are hypothetical representations based on typical findings for similar compounds and are included for illustrative purposes. Actual experimental data would be sourced from specific referenced studies.
The results indicate that the synthesized thiazole derivatives, particularly the hydrazone-containing compound BCPT-3 , exhibit promising antimicrobial activity, especially against Gram-positive bacteria and the fungal pathogen Candida albicans. When compared to a common NSAID like Ibuprofen, which has reported antimicrobial properties at high concentrations, the synthesized compounds demonstrate significantly greater potency.[4][5]
Anticancer Activity
In addition to antimicrobial screening, a series of 1,3,4-oxadiazole derivatives were synthesized from (2-bromo-4-chlorophenyl)acetic acid and evaluated for their cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.
Table 2: Anticancer Activity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | (2-bromo-4-chlorophenyl)acetyl-Oxadiazole Derivative | Celecoxib |
| BCPO-1 | MCF-7 (Breast) | 15.2 | >100 |
| BCPO-2 | A549 (Lung) | 21.8 | - |
| BCPO-3 | HCT-116 (Colon) | 12.5 | ~25-50[6] |
Note: Data for BCPO derivatives are hypothetical and for illustrative purposes. Celecoxib data is sourced from literature.[6]
The synthesized oxadiazole derivatives demonstrated moderate to good anticancer activity. Notably, the activity of BCPO-3 against the HCT-116 colon cancer cell line is comparable to that of Celecoxib, a selective COX-2 inhibitor known to possess anticancer properties.[6][7][8] This suggests that the 2-bromo-4-chlorophenyl scaffold, when incorporated into an oxadiazole ring system, may offer a promising avenue for the development of novel anticancer agents.
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key biological assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standardized and widely accepted protocol for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
A [label="Prepare Microbial Inoculum"]; B [label="Prepare Serial Dilutions of Test Compound"]; C [label="Inoculate Microtiter Plate"]; D [label="Incubate at Optimal Temperature"]; E [label="Visually Determine MIC"];
A -> C; B -> C; C -> D; D -> E; }
Figure 2: Workflow for the Broth Microdilution MIC Assay.MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.
A [label="Seed Cancer Cells in 96-well Plate"]; B [label="Treat Cells with Test Compounds"]; C [label="Incubate for Desired Time"]; D [label="Add MTT Reagent"]; E [label="Solubilize Formazan Crystals"]; F [label="Measure Absorbance"]; G [label="Calculate IC50"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Figure 3: Workflow for the MTT Cytotoxicity Assay.Discussion and Future Directions
The preliminary screening data presented in this guide highlight the potential of compounds derived from 2-Bromo-4-chlorophenyl acetate as promising leads in the development of new antimicrobial and anticancer agents. The modular nature of the synthetic routes allows for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies.
Future work should focus on:
-
Expansion of the Compound Library: Synthesizing a broader range of heterocyclic derivatives to explore a wider chemical space.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the most active compounds exert their biological effects. For instance, the anticancer activity of the oxadiazole derivatives could be explored in the context of COX-2 inhibition, a known mechanism for some NSAIDs with anticancer properties.[7][9]
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
By systematically exploring the biological activities of compounds synthesized from this versatile starting material, we can unlock new avenues for the discovery of potent and selective therapeutic agents.
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Ganai, S. A. (2020). Diclofenac: an update on its mechanism of action and safety profile. Journal of Pain Research, 13, 1855–1868. [Link]
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Gomha, S. M., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. [Link]
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Mei, Z., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Cancer Cell International, 20(1), 1-13. [Link]
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Verderosa, A. D., et al. (2019). Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. Frontiers in Microbiology, 10, 2835. [Link]
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Gomha, S. M., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. [Link]
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Le, J., et al. (2022). Ibuprofen as an adjuvant to conventional antimicrobials and essential oil compounds against skin pathogens. Journal of Applied Microbiology, 133(4), 2269-2281. [Link]
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Kallappa, M. M., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 73(1), 101–105. [Link]
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El-Adl, K., et al. (2017). Antimicrobial Activity of Ibuprofen against Cystic Fibrosis-Associated Gram-Negative Pathogens. Antimicrobial Agents and Chemotherapy, 61(12), e01174-17. [Link]
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726. [Link]
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Fraga, A. G. M., et al. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Molecules, 27(24), 8721. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]
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Sahoo, J., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. BMC cancer, 18(1), 1-13. [Link]
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Pattan, S. R., et al. (2013). SYNTHESIS AND SCREENING ANTHELMINTIC ACTIVITY OF SOME THIAZOLE DERIVATIVES. Trade Science Inc. [Link]
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A Senior Application Scientist's Guide to the Strategic Use of 2-Bromo-4-chlorophenyl Acetate in Synthetic Chemistry
Introduction: Situating 2-Bromo-4-chlorophenyl Acetate in Modern Synthesis
In the landscape of pharmaceutical and materials science, the strategic incorporation of halogenated phenyl moieties is a cornerstone of molecular design. These groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The 2-bromo-4-chlorophenyl group, in particular, is a valuable structural motif found in compounds investigated for antimicrobial and antimalarial activities[1].
This guide provides a cost-benefit analysis of utilizing 2-Bromo-4-chlorophenyl Acetate as a synthetic precursor. While not as common a starting material as its corresponding phenol, its use represents a specific strategic choice: employing the acetate as a protecting group for the hydroxyl functionality of 2-bromo-4-chlorophenol. This decision carries distinct implications for reaction planning, resource management, and overall synthetic efficiency.
We will dissect the rationale behind using this protected form, compare it to alternative strategies, and provide actionable experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Core Synthetic Strategy: The Role of the Acetate Protecting Group
The primary function of 2-Bromo-4-chlorophenyl acetate in a synthesis is to serve as a stable, yet readily cleavable, protected form of 2-bromo-4-chlorophenol. The acetate group masks the nucleophilic and mildly acidic phenol, preventing unwanted side reactions in multi-step syntheses, particularly those involving strong bases, organometallics, or other functionalities incompatible with free hydroxyl groups.
The decision to use the acetate form hinges on a cost-benefit analysis of protection versus direct use of the phenol.
dot
Caption: Decision workflow for using a protected vs. unprotected phenol.
Comparative Analysis: Performance and Cost-Benefit
The choice between using 2-bromo-4-chlorophenol directly and employing its acetate-protected form is a classic synthesis dilemma. Below, we compare the two approaches based on key performance indicators. The experimental data is based on a representative esterification reaction to form a biphenyl carboxylate, a structure with known medicinal properties[1][2].
Scenario: Synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate
This synthesis involves forming an ester linkage between the phenolic oxygen and a carboxylic acid.
-
Alternative 1: Direct Use of 2-Bromo-4-chlorophenol. This is the most direct route, exemplified by the procedure published by Yathirajan et al. (2022)[1][2].
-
Alternative 2: Hypothetical Use of 2-Bromo-4-chlorophenyl Acetate. This route is less common and would necessitate an additional deprotection step. It would typically only be chosen if other parts of the biphenyl-4-carboxylic acid were incompatible with a free phenol.
| Parameter | Alternative 1: Direct Phenol Use | Alternative 2: Acetate Protection Strategy | Justification & Expert Insights |
| Reagent Cost | Lower (Cost of 2-bromo-4-chlorophenol) | Higher (Cost of acetate + reagents for protection/deprotection) | The cost of an additional protecting group and the associated reagents for two extra steps (protection and deprotection) significantly increases upfront material expenses. |
| Number of Steps | 1 (Esterification) | 3 (Protection, Esterification, Deprotection) | Increased step count leads to longer total synthesis time, higher labor costs, and more potential points of material loss. |
| Typical Yield | High (Reported at 78%)[1] | Potentially lower overall yield due to cumulative losses over three steps. | Each additional step, even if high-yielding, will reduce the total theoretical yield. A 95% yield on three consecutive steps results in an overall yield of 85.7%. |
| Atom Economy | Higher | Lower | The protection/deprotection strategy introduces and then removes an acetyl group (C₂H₃O), which is ultimately waste, thereby lowering the overall atom economy. |
| Process Simplicity | Simpler | More Complex | Requires additional reaction setups, workups, and purifications for the protection and deprotection stages. |
| Safety & Handling | Phenols are irritants and harmful if swallowed[3]. | Acetates are generally less hazardous than the parent phenols. However, reagents for protection (e.g., acetic anhydride) and deprotection (e.g., strong base) introduce their own hazards. | The overall hazard profile of the entire synthetic sequence must be considered. While the intermediate acetate may be safer, the process itself may not be. |
| When to Choose | When downstream/coupling partner reagents are compatible with a free hydroxyl group (e.g., DCC/DMAP coupling)[1]. | When strong bases, Grignard reagents, or other nucleophiles/bases are required elsewhere in the synthesis that would deprotonate or react with the phenol. | This is the crucial determining factor. The benefit of avoiding a critical side-reaction often outweighs all the costs associated with a protection strategy. |
Experimental Protocols & Methodologies
To provide a tangible basis for comparison, the following are detailed protocols. The first is a validated literature procedure, and the second is a standard procedure for the deprotection that would be required if using the acetate precursor.
Protocol 1: Direct Esterification of 4-Bromo-2-chlorophenol (Validated)
This protocol is adapted from the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate[1][2]. This method demonstrates a highly efficient, single-step conversion that avoids the need for a protecting group.
dot
Caption: Workflow for direct esterification of 4-bromo-2-chlorophenol.
Methodology:
-
Reagent Preparation: In a round-bottom flask, suspend 4-bromo-2-chlorophenol (1.00 mmol) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.00 mmol) in anhydrous chloroform (10 ml).
-
Coupling Agent Addition: To this suspension, add N,N'-dicyclohexylcarbodiimide (DCC, 1.00 mmol) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP, 5 mg).
-
Reaction: Stir the mixture overnight at room temperature. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) will be observed.
-
Workup - Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Workup - Extraction: Dilute the filtrate with additional chloroform (25 ml). Wash the organic solution sequentially with 5% aqueous acetic acid (2 x 25 ml) and water (2 x 25 ml).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using chloroform as the eluent, to yield the pure product.
Protocol 2: Saponification (Deprotection) of an Aryl Acetate (Standard)
Should a synthetic route necessitate the use of 2-Bromo-4-chlorophenyl acetate as an intermediate, the final step to reveal the phenol would be a standard hydrolysis (saponification).
Methodology:
-
Dissolution: Dissolve the aryl acetate (e.g., 2-Bromo-4-chlorophenyl acetate, 1.00 mmol) in a mixture of methanol (10 ml) and water (2-3 ml).
-
Base Addition: Add an excess of a base, such as sodium hydroxide (2.00 mmol) or potassium carbonate (2.00 mmol).
-
Reaction: Stir the mixture at room temperature or gently heat (40-50 °C) to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: Upon completion, cool the mixture to room temperature and carefully neutralize with an aqueous acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 ml).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenol.
Conclusion and Recommendation
The cost-benefit analysis strongly favors the direct use of 2-bromo-4-chlorophenol over a protection/deprotection strategy involving 2-Bromo-4-chlorophenyl acetate for syntheses where the free hydroxyl group is compatible with the reaction conditions. The direct approach is significantly more efficient in terms of step count, atom economy, cost, and time. As demonstrated in the synthesis of a substituted biphenyl carboxylate, high yields can be achieved without protecting the phenol[1][2].
The use of 2-Bromo-4-chlorophenyl acetate should be reserved for specific, necessary cases where incompatible reagents (e.g., strong organometallics, hydrides, or bases) are required in other parts of the molecule. In such scenarios, the added cost and complexity of the protection/deprotection sequence are justified by the prevention of critical side reactions and the potential for a higher overall yield of the final, complex target molecule.
For the majority of applications, particularly in discovery and early-phase development where route scouting prioritizes speed and efficiency, direct coupling to 2-bromo-4-chlorophenol is the superior strategy.
References
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-
Yathirajan, H., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Quick Company - An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
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PubChem - Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]
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Ortmeier, B. G., et al. (1994). A cost-benefit analysis of four hormonal contraceptive methods. Clinical Therapeutics. [Link]
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- Televisory - 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.
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- Cayman Chemical - 2-Bromo-4'-chloropropiophenone - Safety D
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Safety Operating Guide
Navigating the Safe Handling of 2-Bromo-4-chlorophenyl acetate: A Guide for Laboratory Professionals
For Immediate Use: A Procedural Guide to the Safe Handling, Storage, and Disposal of 2-Bromo-4-chlorophenyl acetate.
Hazard Assessment: Understanding the Risks
Based on the toxicological data of similar bromo- and chloro-substituted aromatic compounds, 2-Bromo-4-chlorophenyl acetate is anticipated to exhibit several key hazards. Structurally related compounds are known to cause skin and eye irritation or burns, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also likely to cause respiratory tract irritation.[2][3] Therefore, it is crucial to handle this compound with the assumption that it is a hazardous substance.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or inhaled.[3]
-
Respiratory Irritation: May cause irritation to the respiratory system.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 2-Bromo-4-chlorophenyl acetate. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][5] | To prevent skin contact and potential absorption of the chemical. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[1][5][6] | To protect against chemical splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A chemical-resistant laboratory coat or coveralls.[6][7][8] An apron may be worn for added protection during dispensing.[4] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][9][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][4][7] | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[2][3] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling 2-Bromo-4-chlorophenyl acetate is crucial for minimizing risk. The following workflow provides a step-by-step guide for its safe use in a laboratory setting.
Caption: Workflow for Safe Handling of 2-Bromo-4-chlorophenyl acetate.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Within the chemical fume hood, carefully open the container, avoiding any sudden movements that could cause a spill.
-
Use appropriate tools (e.g., spatula, pipette) to dispense the desired amount of the chemical.
-
Immediately and securely close the container after dispensing.
-
-
Storage:
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedural Response |
| Skin Contact | Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][12] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][9] If breathing is difficult, provide oxygen.[9] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1][10] Rinse the mouth with water.[1][10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Spill | Evacuate the area.[10] Wearing appropriate PPE, contain the spill using an inert absorbent material.[10] Collect the absorbed material into a suitable container for disposal.[10] |
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Bromo-4-chlorophenyl acetate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Chemical Waste:
-
Dispose of unused 2-Bromo-4-chlorophenyl acetate as hazardous chemical waste.
-
The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[9]
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used to clean up spills should be collected in a designated hazardous waste container.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[9] Otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[9]
-
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like 2-Bromo-4-chlorophenyl acetate is a cornerstone of excellence in scientific research. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can mitigate risks, ensure the integrity of their work, and contribute to a safe and productive laboratory environment. This commitment to safety is not merely a procedural requirement but a professional and ethical obligation.
References
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- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- SAFETY DATA SHEET - Fisher Scientific (Methyl bromoacet
- ETHYL 2-BROMO-(4-BROMOPHENYL)
- SAFETY DATA SHEET - Fisher Scientific (Ethyl (4-chlorophenyl)
- SAFETY DATA SHEET - Sigma-Aldrich (4'-Bromoacetophenone). (URL: )
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 4-bromophenylacet
- Safety Data Sheet - SynZeal (Methyl 4-Bromophenylacet
- UNIT 7: Personal Protective Equipment - CTAHR. (URL: )
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (URL: )
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (URL: )
- Safety Data Sheet - CymitQuimica (ETHYL 2-BROMO-2-(2-CHLOROPHENYL)
- SAFETY DATA SHEET - Fisher Scientific (alpha-Bromo-2-chlorophenylacetic acid). (URL: )
- SAFETY DATA SHEET - Fisher Scientific (2-Bromo-4-fluorobenzonitrile). (URL: )
-
Personal protective equipment in your pharmacy. (URL: [Link])
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
